molecular formula C27H35NO4 B12431634 Ch55-O-C3-NH2

Ch55-O-C3-NH2

Katalognummer: B12431634
Molekulargewicht: 437.6 g/mol
InChI-Schlüssel: SCMXMXZHZNYFOT-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ch55-O-C3-NH2 is a useful research compound. Its molecular formula is C27H35NO4 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C27H35NO4

Molekulargewicht

437.6 g/mol

IUPAC-Name

2-(3-aminopropoxy)-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C27H35NO4/c1-26(2,3)20-15-19(16-21(17-20)27(4,5)6)23(29)11-9-18-8-10-22(25(30)31)24(14-18)32-13-7-12-28/h8-11,14-17H,7,12-13,28H2,1-6H3,(H,30,31)/b11-9+

InChI-Schlüssel

SCMXMXZHZNYFOT-PKNBQFBNSA-N

Isomerische SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Ch55-O-C3-NH2: A Technical Guide to its Mechanism of Action on Retinoic Acid Receptors (RARs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Ch55-O-C3-NH2 as a targeting ligand for Retinoic Acid Receptors (RARs). This compound is a derivative of the potent synthetic retinoid, Ch55. It is primarily utilized as the RAR-binding component in heterobifunctional molecules, specifically Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). These constructs are designed to induce the targeted degradation of RARs via the ubiquitin-proteasome system. This guide details the molecular mechanism, presents available quantitative data for the parent compound Ch55, outlines experimental protocols for assessing RAR degradation, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction: The Role of this compound in Targeted Protein Degradation

This compound serves as a high-affinity ligand for Retinoic Acid Receptors (RARs), which are nuclear receptors that play a crucial role in cell differentiation, proliferation, and apoptosis.[1] In recent advancements in targeted therapy, this compound has been incorporated into SNIPERs.[2] SNIPERs are chimeric molecules that consist of a ligand for a target protein (in this case, this compound for RARs), a linker, and a ligand for an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1).[3] The primary function of this compound within this construct is to selectively bind to RARs, thereby facilitating their proximity to the recruited E3 ligase for subsequent ubiquitination and proteasomal degradation.[2]

Mechanism of Action: RAR Degradation via the SNIPER Pathway

The mechanism of action of a SNIPER incorporating this compound involves the formation of a ternary complex between the RAR, the SNIPER molecule, and an E3 ubiquitin ligase (e.g., cIAP1). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the RAR. Polyubiquitination marks the RAR for recognition and degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the receptor. This targeted degradation effectively ablates RAR signaling. A notable example is PROTAC RAR Degrader-1, which utilizes this compound (referred to as RAR ligand 1) and has been shown to reduce RARα levels in a concentration-dependent manner in HT1080 cells, an effect that is blocked by the proteasome inhibitor MG132.[4] Another reported construct, SNIPER-51, also uses a Ch55-based ligand to induce the degradation of RARα.[2]

Signaling Pathway Diagram

RAR_SNIPER_Mechanism Mechanism of RAR Degradation by a this compound-based SNIPER cluster_0 Cytoplasm cluster_1 Nucleus Proteasome 26S Proteasome Ub_RAR Polyubiquitinated RAR RAR RAR Ternary_Complex Ternary Complex (RAR-SNIPER-cIAP1) RAR->Ternary_Complex Binding SNIPER This compound SNIPER SNIPER->Ternary_Complex E3_Ligase cIAP1 (E3 Ligase) E3_Ligase->Ternary_Complex Recruitment Ub Ubiquitin Ub->Ternary_Complex Transfer Ternary_Complex->Ub_RAR Polyubiquitination Ub_RAR->Proteasome Degradation Experimental_Workflow General Experimental Workflow for Assessing RAR Degradation Start Start Cell_Culture Cell Culture (e.g., HT1080) Start->Cell_Culture Compound_Treatment Compound Treatment (Varying concentrations and time) Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis and Protein Extraction Compound_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis (SDS-PAGE, Transfer, Probing) Protein_Quantification->Western_Blot Data_Analysis Data Analysis (Densitometry, DC50 Calculation) Western_Blot->Data_Analysis End End Data_Analysis->End RAR_Signaling_Pathway Canonical RAR Signaling Pathway cluster_0 Nucleus RAR RAR RARE RARE RAR->RARE Binds to CoA Coactivators RAR->CoA Recruits RXR RXR RXR->RARE RA Retinoic Acid (Agonist) RA->RAR Binds Gene Target Gene Transcription RARE->Gene CoR Corepressors CoR->RARE Repression CoA->RARE Activation

References

The Retinoid Analogue Ch55-O-C3-NH2: An In-depth Analysis of its Interaction with Retinoic Acid Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of the synthetic retinoid Ch55-O-C3-NH2 with the three subtypes of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ. Due to the limited availability of public data on this compound, this document focuses on the binding properties of its parent compound, Ch55, to provide a foundational understanding. The methodologies for assessing such binding interactions and the associated signaling pathways are also detailed.

Introduction

Retinoic acid receptors are ligand-inducible transcription factors that play a crucial role in cell growth, differentiation, and apoptosis.[1] Synthetic retinoids are of significant interest in drug development for their potential therapeutic applications in oncology and dermatology. Ch55 is a potent synthetic retinoid known to interact with RARs.[2] The derivative, this compound, is a modified form of Ch55, often utilized as a component in proteolysis-targeting chimeras (PROTACs) to facilitate the degradation of target proteins through the recruitment of E3 ubiquitin ligases. Understanding its binding affinity to RAR subtypes is critical for the rational design and application of such therapeutic agents.

Binding Affinity of Parent Compound Ch55 to RAR Subtypes

Multiple sources indicate that Ch55 binds with high affinity to RARα and RARβ.[2][3][4] More recent research has suggested that Ch55 exhibits a comparably high binding affinity across all three RAR subtypes, including RARγ. A summary of the available qualitative data is presented in Table 1.

CompoundRAR SubtypeBinding Affinity (Qualitative)
Ch55RARαHigh[2][3]
Ch55RARβHigh[2][3]
Ch55RARγHigh

Note: The term "high affinity" is used as specific quantitative values (e.g., Ki or IC50) for Ch55 across all three RAR subtypes from a single comparative study are not consistently reported in the literature. The modification of Ch55 to this compound may alter its binding profile.

Experimental Protocols: Determining Binding Affinity

The binding affinity of a ligand to its receptor is commonly determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Representative Protocol: Competitive Radioligand Binding Assay for RARs

1. Preparation of Nuclear Extracts:

  • Culture cells expressing the specific human RAR subtype (RARα, RARβ, or RARγ).

  • Harvest the cells and isolate the nuclei through cell lysis and centrifugation.

  • Extract nuclear proteins using a high-salt buffer.

  • Determine the protein concentration of the nuclear extract using a standard method, such as the Bradford assay.

2. Binding Assay:

  • In a multi-well plate, incubate a constant concentration of the radiolabeled ligand (e.g., [3H]-all-trans-retinoic acid) with a fixed amount of the nuclear extract containing the RAR subtype of interest.

  • Add increasing concentrations of the unlabeled competitor compound (this compound) to the wells.

  • To determine non-specific binding, include control wells with a large excess of an unlabeled high-affinity RAR ligand.

  • Incubate the plate at 4°C for a sufficient period to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

  • Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the larger protein-ligand complexes while allowing the free radioligand to pass through.

4. Quantification:

  • Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Retinoic Acid Receptor Signaling Pathway

Upon binding of an agonist like Ch55, RARs undergo a conformational change that initiates a cascade of events leading to the regulation of gene expression.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., Ch55) Retinoid_n Retinoid Retinoid->Retinoid_n Nuclear Import RAR RAR CoR Co-repressor Complex RAR->CoR CoA Co-activator Complex RAR->CoA recruits RARE RARE (DNA) RAR->RARE binds RXR RXR RXR->RARE binds CoR->RAR Transcription Target Gene Transcription CoA->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Retinoid_n->RAR binds & activates

Canonical RAR signaling pathway.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare Nuclear Extracts with RAR Subtype a1 Incubate RARs, [3H]-ATRA, and this compound p1->a1 p2 Prepare Radiolabeled Ligand ([3H]-ATRA) p2->a1 p3 Prepare Serial Dilutions of this compound p3->a1 a2 Separate Bound from Free Ligand (Filtration) a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 d1 Plot % Specific Binding vs. [Competitor] a3->d1 d2 Determine IC50 Value d1->d2 d3 Calculate Ki Value (Cheng-Prusoff) d2->d3

Workflow for competitive binding assay.

References

A Technical Guide to Ch55-O-C3-NH2: A Novel Retinoic Acid Receptor Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of Ch55-O-C3-NH2, a potent and versatile synthetic retinoid designed as a high-affinity ligand for Retinoic Acid Receptors (RARs). Developed as a derivative of the well-characterized RAR agonist Ch55, this molecule has been instrumental in the advancement of targeted protein degradation, particularly in the development of "Specific and Nongentic IAP-dependent Protein Erasers" (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals interested in the application of novel ligands for RARs and the broader field of targeted therapeutics.

Core Compound Data

ParameterData PointReference
Compound Name This compound[1]
Synonyms RAR ligand 1, HY-111843[1]
Parent Compound Ch55[1]
Target Receptor Retinoic Acid Receptors (RARs)[1]
Application RAR-targeting moiety in PROTACs/SNIPERs[1][2]

Introduction to Retinoic Acid Receptor Signaling

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a pivotal role in regulating gene transcription in response to retinoic acid, a metabolite of vitamin A. There are three main subtypes of RARs: RARα, RARβ, and RARγ, which are encoded by distinct genes[3]. These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes[3][4].

In the absence of a ligand, the RAR/RXR heterodimer is typically bound to RAREs along with corepressor proteins, which inhibit gene transcription. Upon binding of an agonist ligand, such as all-trans retinoic acid (ATRA) or synthetic analogs like Ch55, the receptor undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, initiating the transcription of downstream genes involved in cellular differentiation, proliferation, and apoptosis[3][5][6]. The critical role of RARs in these fundamental cellular processes has made them attractive targets for therapeutic intervention in various diseases, including cancer.

This compound in Targeted Protein Degradation

This compound has emerged as a key building block in the development of PROTACs, specifically SNIPERs, which are designed to induce the degradation of target proteins via the ubiquitin-proteasome system. In this context, this compound serves as the "warhead" that specifically binds to RARs. It is connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as the inhibitor of apoptosis protein (IAP)[1][2].

The resulting heterobifunctional molecule, for instance SNIPER-51, can simultaneously bind to an RAR protein and an IAP E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the RAR protein, marking it for degradation by the proteasome. This approach offers a powerful alternative to traditional receptor inhibition, as it leads to the physical elimination of the target protein from the cell.

A notable example is a PROTAC designated as "PROTAC RAR Degrader-1," which is composed of this compound, a linker, and a ligand for IAP. This SNIPER has been shown to effectively downregulate the levels of RARα in a concentration-dependent manner in HT1080 cells[1].

Signaling and Experimental Workflow Visualizations

To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.

RAR_Signaling_Pathway Retinoic Acid Receptor (RAR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic Acid Retinoic Acid RAR RAR Retinoic Acid->RAR RXR RXR RAR->RXR Heterodimerization CoRepressor CoRepressor RAR->CoRepressor Dissociation (Ligand Bound) CoActivator CoActivator RAR->CoActivator Recruitment (Ligand Bound) RARE RARE RAR->RARE Binding RXR->CoActivator Recruitment (Ligand Bound) RXR->RARE Binding CoRepressor->RAR Bound (No Ligand) CoRepressor->RXR Bound (No Ligand) Gene Target Gene CoActivator->Gene Transcription Activation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

RAR Signaling Pathway

SNIPER_Mechanism Mechanism of Action for a this compound-based SNIPER SNIPER This compound (RAR Ligand) Linker IAP Ligand RAR RAR Protein SNIPER->RAR IAP IAP E3 Ligase SNIPER->IAP Ternary_Complex Ternary Complex (RAR-SNIPER-IAP) Proteasome Proteasome RAR->Proteasome Targeted for Degradation Ubiquitin Ub Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->RAR Degraded_RAR Degraded RAR Fragments Proteasome->Degraded_RAR

SNIPER Mechanism of Action

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, its synthesis would logically follow established methods for the functionalization of the Ch55 scaffold. This would likely involve the introduction of a protected amino-linker to a suitable position on the Ch55 molecule, followed by deprotection to yield the final primary amine.

The characterization of a novel RAR ligand like this compound and its corresponding PROTAC/SNIPER would involve a series of established assays:

Retinoic Acid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki or IC50) of this compound for RAR subtypes.

Methodology:

  • Receptor Preparation: Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs) are expressed and purified.

  • Radioligand: A high-affinity radiolabeled RAR agonist, such as [³H]-all-trans retinoic acid, is used.

  • Assay: A constant concentration of the RAR LBD and the radioligand are incubated in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation: Bound and free radioligand are separated using a method such as filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

RAR-Mediated Transcriptional Reporter Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T or HeLa) is used.

  • Transfection: Cells are transiently transfected with:

    • An expression vector for the full-length RAR subtype (RARα, RARβ, or RARγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

    • A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

  • Treatment: After transfection, cells are treated with increasing concentrations of this compound (to determine agonist activity) or with a fixed concentration of a known RAR agonist (e.g., ATRA) in the presence of increasing concentrations of this compound (to determine antagonist activity).

  • Lysis and Assay: Cells are lysed, and the luciferase and β-galactosidase activities are measured using appropriate substrates and a luminometer/spectrophotometer.

  • Data Analysis: Luciferase activity is normalized to the control. For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is calculated. For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist response) is determined.

Western Blot Analysis for PROTAC-Mediated RAR Degradation

Objective: To confirm the degradation of RAR by a this compound-based SNIPER.

Methodology:

  • Cell Culture and Treatment: A cell line endogenously expressing the target RAR subtype (e.g., HT1080 for RARα) is treated with increasing concentrations of the SNIPER molecule for a specified period (e.g., 24 hours).

  • Control Groups: Include a vehicle control (e.g., DMSO) and a control where cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the SNIPER to confirm that the degradation is proteasome-dependent.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target RAR subtype. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the RAR band is quantified and normalized to the loading control to determine the relative decrease in RAR protein levels.

Future Directions

The development of this compound and its successful incorporation into RAR-targeting SNIPERs highlights a promising therapeutic strategy. Future research will likely focus on optimizing the linker and E3 ligase ligand components of these PROTACs to enhance their degradation efficiency, selectivity, and pharmacokinetic properties. Furthermore, the application of this technology to other nuclear receptors and "undruggable" targets holds significant potential for the discovery of novel therapeutics.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available scientific literature. The synthesis and use of these compounds should only be performed by qualified professionals in a research setting.

References

An In-depth Technical Guide to VHL-Recruiting PROTACs for Targeted Protein Degradation: A Case Study with MZ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The specific molecule "Ch55-O-C3-NH2" is not found in publicly available scientific literature. This guide utilizes the well-characterized and extensively documented PROTAC, MZ1 , as a representative example of a von Hippel-Lindau (VHL) E3 ligase-recruiting degrader. The principles, experimental methodologies, and data presentation formats detailed herein are broadly applicable to the study of similar PROTAC molecules.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[3][4] They consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[5] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[5]

This guide focuses on VHL-recruiting PROTACs, which have emerged as a promising strategy for targeting proteins, including those previously considered "undruggable".[5] The VHL E3 ligase is widely expressed across various tissues, making it a versatile choice for PROTAC development.[5]

MZ1: A Model VHL-Based PROTAC Targeting BRD4

MZ1 is a first-in-class PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation by recruiting the VHL E3 ubiquitin ligase.[6][7] BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy.[8] MZ1 was developed by conjugating a pan-BET inhibitor, JQ1, to a potent and specific VHL ligand.[7]

Mechanism of Action

The primary mechanism of action for MZ1 involves the formation of a cooperative ternary complex between the BRD4 protein, MZ1, and the VHL E3 ligase complex.[6] This proximity induced by MZ1 leads to the polyubiquitination of BRD4, marking it for subsequent degradation by the proteasome.[8][9] The degradation of BRD4 results in the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn leads to anti-proliferative effects in cancer cells.[8]

cluster_0 cluster_1 PROTAC (MZ1) PROTAC (MZ1) Ternary Complex Ternary Complex PROTAC (MZ1)->Ternary Complex BRD4 (Target) BRD4 (Target) BRD4 (Target)->Ternary Complex VHL (E3 Ligase) VHL (E3 Ligase) VHL (E3 Ligase)->Ternary Complex Poly-Ub BRD4 Poly-ubiquitinated BRD4 Ternary Complex->Poly-Ub BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Complex Proteasome Proteasome Poly-Ub BRD4->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Diagram 1: PROTAC-mediated protein degradation pathway.

Quantitative Data for MZ1

The efficacy of a PROTAC is characterized by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein in cells.

Binding Affinities

The binding affinities of MZ1 for its target BRD4 and the VHL E3 ligase complex, both as binary interactions and as a ternary complex, have been determined using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[10][11]

InteractionMethodBinding Affinity (Kd, nM)
MZ1 to BRD4 (BD2)ITC15
MZ1 to VHL ComplexITC66
Ternary Complex (BRD4BD2::MZ1::VHL)ITC3.7
MZ1 to BRD2 (BD1/2)-307/228
MZ1 to BRD3 (BD1/2)-119/115
MZ1 to BRD4 (BD1/2)-382/120

Data compiled from multiple sources.[7][10]

Cellular Degradation Potency

The cellular activity of MZ1 is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6]

Cell LineTarget ProteinDC50 (nM)Dmax (%)
HeLaBRD4< 100> 90
H661BRD48> 90
H838BRD423> 90
Mv4-11BRD4~11.3> 90

Data compiled from multiple sources.[7][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[5]

Materials:

  • Cell line of interest (e.g., HeLa)

  • PROTAC compound (e.g., MZ1) and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against target protein and loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[12]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[13] Scrape the cells, collect the lysate, and clarify by centrifugation.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[5]

  • Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[8]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.[8]

Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Diagram 2: Western blot experimental workflow.
Cell Viability Assay

This assay is used to assess the cytotoxic effects of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells and incubate for the desired time (e.g., 72 hours).[14]

  • Assay: Equilibrate the plate and the assay reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.[14]

  • Measurement: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control.[14]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[3][11]

Materials:

  • SPR instrument and sensor chips

  • Purified E3 ligase complex (e.g., VHL)

  • Purified target protein (e.g., BRD4 bromodomain)

  • PROTAC compound

  • Running buffer

Procedure:

  • Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[11]

  • Binary Interaction: To measure the binary affinity, flow different concentrations of the PROTAC over the immobilized ligase and measure the binding response.[15]

  • Ternary Interaction: To measure the ternary affinity, pre-incubate a fixed, saturating concentration of the target protein with varying concentrations of the PROTAC. Flow these mixtures over the immobilized ligase and measure the binding response.[11][15]

  • Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd). The cooperativity of ternary complex formation can also be determined.[11]

Signaling Pathways

The degradation of a target protein by a PROTAC can have significant effects on downstream signaling pathways.

VHL-HIF Signaling Pathway

The VHL E3 ligase is a key regulator of the hypoxia-inducible factor (HIF) signaling pathway.[16][17] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated and recognized by VHL, leading to its ubiquitination and proteasomal degradation.[18][19] In hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[17][18] PROTACs that recruit VHL hijack this machinery to degrade their specific target proteins.

cluster_0 Normoxia cluster_1 Hypoxia cluster_2 HIF-1a HIF-1a Prolyl Hydroxylase Prolyl Hydroxylase HIF-1a->Prolyl Hydroxylase + O2 Hydroxylated HIF-1a Hydroxylated HIF-1a Prolyl Hydroxylase->Hydroxylated HIF-1a VHL_normoxia VHL Hydroxylated HIF-1a->VHL_normoxia Ubiquitination_normoxia Ubiquitination VHL_normoxia->Ubiquitination_normoxia Degradation_normoxia Proteasomal Degradation Ubiquitination_normoxia->Degradation_normoxia HIF-1a_hypoxia HIF-1a HIF Complex HIF Complex HIF-1a_hypoxia->HIF Complex HIF-1b HIF-1b HIF-1b->HIF Complex Gene Transcription Gene Transcription HIF Complex->Gene Transcription Nucleus Nucleus Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Metabolism Metabolism Gene Transcription->Metabolism Survival Survival Gene Transcription->Survival

Diagram 3: VHL-HIF signaling pathway.
Downstream Effects of BRD4 Degradation

The degradation of BRD4 by MZ1 leads to the suppression of key oncogenes, most notably c-Myc. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The downstream effects of BRD4 degradation can be monitored by observing changes in the expression of BRD4-regulated genes and by assessing the phenotypic consequences, such as reduced cell viability.

Conclusion

The development of PROTACs represents a paradigm shift in drug discovery. By hijacking the cell's natural protein disposal machinery, these molecules can target and eliminate proteins that were previously intractable. The VHL-recruiting PROTAC MZ1 serves as an excellent model for understanding the principles of targeted protein degradation. The experimental protocols and data presented in this guide provide a framework for the characterization and development of novel PROTACs for therapeutic applications. As our understanding of the intricacies of PROTAC-mediated degradation deepens, we can expect to see the development of even more potent and selective degraders for a wide range of diseases.

References

Preliminary In Vitro Assessment of Ch55-O-C3-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary in vitro assessment based on publicly available data for the parent compound, Ch55. The molecule of interest, Ch55-O-C3-NH2, is understood to be a derivative of Ch55, likely incorporating a linker for further conjugation. As of the writing of this guide, specific in vitro experimental data for this compound is not available in the public domain. The experimental protocols and proposed assessment strategies outlined herein are based on the known biological activities of Ch55 and serve as a technical guide for potential future studies.

Introduction to Ch55 and the this compound Derivative

Ch55 is a potent synthetic retinoid that exhibits high affinity for Retinoic Acid Receptor-alpha (RARα) and Retinoic Acid Receptor-beta (RARβ).[1][2][3] It displays low affinity for cellular retinoic acid binding protein (CRABP).[1][3] As an RAR agonist, Ch55 has been shown to be a potent inducer of cell differentiation and an inhibitor of cell growth in various cancer cell lines.[1][4]

The "-O-C3-NH2" suffix in this compound denotes a modification of the parent Ch55 molecule. This modification is consistent with the addition of an ether-linked propyl amine chain, a common linker used in the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). This suggests that this compound is designed to serve as a building block for creating targeted protein degraders, where the Ch55 moiety acts as the warhead to bind to a target protein (via its interaction with RARs) and the amine group provides a point of attachment for a linker connected to an E3 ligase ligand.

In Vitro Biological Activity of Ch55 (Parent Compound)

The following table summarizes the known in vitro biological activities of the parent compound, Ch55, as reported in the scientific literature. This data provides a baseline for understanding the potential activities of its derivatives.

Cell Line/AssayBiological EffectEC50/ED50Reference
HL-60 (Human Promyelocytic Leukemia)Induction of Differentiation200 nM[1][2]
HL-60Differentiation Inducing Activity (NBT reduction)0.21 nM[1]
Rabbit Tracheal Epithelial CellsInhibition of Squamous Cell Differentiation (Inhibition of Type I Transglutaminase)0.02 nM[1]
Rabbit Tracheal Epithelial CellsInhibition of Squamous Cell Differentiation (Increase in Cholesterol Sulfate Levels)0.03 nM[1]
F9 (Embryonic Carcinoma)Induction of Differentiation0.26 nM[1]
S91 (Melanoma)Induction of Differentiation0.5 nM[1]
3T6 (Fibroblasts)Inhibition of Ornithine Decarboxylase Activity1 nM[1]

Proposed In Vitro Assessment of this compound: Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound, based on the known functions of its parent compound.

Retinoic Acid Receptor (RAR) Binding Assay

Objective: To determine the binding affinity of this compound for RARα, RARβ, and RARγ.

Methodology: A competitive radioligand binding assay can be employed.

  • Reagents:

    • Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

    • Radioligand, e.g., [³H]-all-trans retinoic acid (ATRA).

    • This compound at various concentrations.

    • Scintillation cocktail.

  • Procedure:

    • Incubate a constant concentration of the RAR LBD with a constant concentration of [³H]-ATRA in the presence of increasing concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand using a filter binding assay.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

HL-60 Cell Differentiation Assay

Objective: To assess the ability of this compound to induce differentiation of human promyelocytic leukemia (HL-60) cells into a more mature granulocytic phenotype.[5][6][7][8][9]

Methodology:

  • Cell Culture:

  • Treatment:

    • Seed HL-60 cells at a density of 2 x 10^5 cells/mL.

    • Treat the cells with various concentrations of this compound for a period of 5 days.[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., ATRA or Ch55).

  • Assessment of Differentiation:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated granulocytes produce superoxide (B77818) radicals that reduce NBT to a blue formazan (B1609692) precipitate.

      • After the treatment period, incubate the cells with NBT solution and a stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).

      • Count the percentage of blue-black formazan-positive cells under a light microscope.[6]

    • Flow Cytometry for CD11b Expression: CD11b is a cell surface marker that is upregulated during granulocytic differentiation.

      • Harvest the cells and stain with a fluorescently labeled anti-CD11b antibody.

      • Analyze the percentage of CD11b-positive cells using a flow cytometer.[5][8][9]

  • Data Analysis:

    • Plot the percentage of differentiated cells against the concentration of this compound.

    • Determine the EC50 value, the concentration that induces 50% of the maximal differentiation response.

Visualizations: Signaling Pathways and Experimental Workflows

Retinoid Acid Receptor (RAR) Signaling Pathway

Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.

Proposed In Vitro Assessment Workflow for this compound

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: This compound binding_assay RAR Binding Assay (α, β, γ) start->binding_assay diff_assay HL-60 Differentiation Assay (NBT, CD11b) start->diff_assay viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->viability_assay ki_calc Determine Binding Affinity (Ki) binding_assay->ki_calc ec50_calc Determine Potency (EC50) diff_assay->ec50_calc ic50_calc Determine Cytotoxicity (IC50) viability_assay->ic50_calc report Comprehensive In Vitro Profile ki_calc->report ec50_calc->report ic50_calc->report

Caption: Proposed workflow for the in vitro assessment of this compound.

Conceptual Diagram of a this compound-based PROTAC

PROTAC_Concept cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation ch55 Ch55 (RAR Ligand) linker Linker (-O-C3-NH-) ch55->linker rar RAR (Target Protein) ch55->rar binds e3_ligand E3 Ligase Ligand (e.g., Thalidomide) linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase binds degradation Ubiquitination & Proteasomal Degradation of RAR rar->degradation leads to e3_ligase->degradation leads to

Caption: Conceptual diagram of a PROTAC utilizing this compound.

References

Unraveling the Identity of Ch55-O-C3-NH2: A Search for a Novel Molecule

Author: BenchChem Technical Support Team. Date: December 2025

The initial investigation into the compound designated "Ch55-O-C3-NH2" has revealed a significant challenge: this identifier does not correspond to any known or publicly documented molecule in existing chemical and biological databases. Extensive searches have failed to yield any information regarding its properties, biological role, or involvement in cellular pathways.

This lack of information suggests several possibilities:

  • Internal or Proprietary Nomenclature: "this compound" may be an internal, non-standardized code used within a specific research institution or company for a novel or proprietary compound. Such identifiers are common during the drug discovery and development process before a public or systematic name is assigned.

  • A Component of a Larger Entity: The designation could refer to a specific fragment or modification of a larger, more complex molecule, and as such, would not be indexed independently.

  • Typographical Error: There is a possibility that the provided name contains a typographical error, which is preventing its identification in scientific literature and databases.

Without a verifiable chemical structure or a link to published research, it is not possible to provide the requested in-depth technical guide on the role of "this compound" in cellular pathways. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways are contingent on the availability of foundational scientific data.

An In-depth Technical Guide on the Core Solubility and Stability Properties of Ch55-O-C3-NH2 (3β-(3-aminopropoxy)cholest-5-ene)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "Ch55-O-C3-NH2" does not correspond to a standard, publicly indexed chemical name. Based on a systematic deconstruction of the nomenclature, this guide assumes the intended molecule is 3β-(3-aminopropoxy)cholest-5-ene , a derivative of cholesterol. All data and protocols presented herein are based on the known properties of the cholesterol scaffold, analogous cationic lipids, and aminopropyl ether moieties, as direct experimental data for the specified molecule is not available in the public domain.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticipated solubility and stability characteristics of 3β-(3-aminopropoxy)cholest-5-ene.

Executive Summary

3β-(3-aminopropoxy)cholest-5-ene is a cationic amphiphilic molecule derived from cholesterol. The bulky, hydrophobic sterol backbone constitutes the lipophilic domain, while the aminopropyl ether group at the 3β position serves as a polar, cationic headgroup. This structure is characteristic of cationic lipids designed for applications such as gene delivery, where the molecule's solubility and stability are critical determinants of its efficacy and shelf-life. This document outlines the expected physicochemical properties of this compound, provides detailed protocols for their experimental determination, and visualizes relevant workflows and pathways.

Predicted Solubility Properties

The solubility of 3β-(3-aminopropoxy)cholest-5-ene is expected to be highly dependent on the solvent's polarity and the pH of aqueous media. The large, nonpolar cholesterol backbone will dominate its solubility profile, rendering it largely insoluble in water. However, the terminal primary amine group (pKa ~9-10) will be protonated in acidic to neutral aqueous solutions, introducing a positive charge that can enhance its dispersibility in water, likely leading to the formation of micelles or liposomes rather than a true solution.

Table 1: Predicted Solubility of 3β-(3-aminopropoxy)cholest-5-ene
Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Supporting Evidence
Aqueous Water, PBS (pH 7.4)Insoluble to Very Poorly SolubleThe parent molecule, cholesterol, is practically insoluble in water[1]. The addition of a single amino group is insufficient to overcome the hydrophobicity of the C27 sterol core.
Aqueous (Acidic) 0.1 M HCl, Acetate Buffer (pH 4-5)Poorly Soluble (likely forms dispersions)Protonation of the primary amine to form an ammonium (B1175870) salt will increase interaction with water. Cationic cholesterol derivatives often form liposomes or nanoparticles in aqueous buffers[2].
Polar Aprotic DMSO, DMFModerately to Freely SolubleThese solvents can solvate both the hydrophobic backbone and the polar headgroup.
Polar Protic Ethanol, MethanolSparingly to Moderately SolubleCholesterol itself is slightly soluble in ethanol[1]. The polar headgroup will improve this solubility.
Nonpolar / Halogenated Chloroform, Dichloromethane, EtherFreely SolubleCholesterol is readily soluble in these solvents[1]. The lipophilic nature of the sterol backbone will dictate high solubility in nonpolar organic solvents.

Predicted Stability Properties

The stability of 3β-(3-aminopropoxy)cholest-5-ene will be influenced by its susceptibility to oxidation and hydrolysis. The core cholesterol structure is generally stable but can undergo oxidation, particularly at the C-5 double bond and the allylic C-7 position[3]. The ether linkage is typically stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.

Table 2: Predicted Stability Profile of 3β-(3-aminopropoxy)cholest-5-ene
ConditionPotential Degradation PathwayPredicted StabilityRationale & Supporting Evidence
Temperature OxidationStable at -20°C to 4°C for extended periods. Potential for slow oxidation at room temperature and above.Cholesterol standards are stable for at least 7 days in solution at temperatures up to 23°C[3]. Long-term storage should be at low temperatures.
pH Acid-catalyzed ether hydrolysisStable in neutral to basic conditions (pH 7-10). Potentially slow degradation under strongly acidic conditions (pH < 2).The ether bond is generally resistant to hydrolysis. Triazole-linked cholesterol conjugates are noted for their enhanced stability against metabolic degradation[4].
Light (UV) Photo-oxidationPotentially susceptible to degradation upon prolonged exposure to UV light.Cholesterol is known to be susceptible to photo-oxidation, leading to various oxidized products (oxysterols).
Oxidizing Agents Oxidation of alkene and amineSusceptible to degradation in the presence of strong oxidizing agents or atmospheric oxygen over time.The C-5 double bond in the cholesterol ring is a site for oxidation.

Experimental Protocols

The following sections detail generalized protocols for the experimental determination of solubility and stability for novel cholesterol derivatives like 3β-(3-aminopropoxy)cholest-5-ene.

Protocol for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound in various solvents.

Materials:

  • 3β-(3-aminopropoxy)cholest-5-ene

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, Chloroform)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or HPLC-MS system

Methodology:

  • Add an excess amount of the compound to a vial (e.g., 5-10 mg).

  • Add a known volume of the selected solvent (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • After shaking, let the vials stand for 1 hour to allow for sedimentation of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility.

Protocol for Chemical Stability Assessment (Forced Degradation)

This protocol uses exaggerated storage conditions to accelerate degradation and identify potential degradation pathways.

Materials:

  • Stock solution of 3β-(3-aminopropoxy)cholest-5-ene in a suitable solvent (e.g., acetonitrile/water).

  • Reagents for stress conditions: 1 M HCl, 1 M NaOH, 3% H₂O₂.

  • Temperature-controlled ovens, water baths, and a photostability chamber.

  • HPLC-UV/MS system for analysis.

Methodology:

  • Preparation: Prepare several aliquots of the stock solution (e.g., at 1 mg/mL).

  • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize before analysis.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.

  • Thermal Degradation: Store aliquots of the stock solution at 60°C in an oven, protected from light, for 1, 3, and 7 days.

  • Photostability: Expose aliquots to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (typically a gradient method). Quantify the remaining parent compound and identify any major degradation products using mass spectrometry.

Visualizations

Logical Workflow for Solubility and Stability Testing

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Assessment (Forced Degradation) Sol_Start Compound Synthesis & Purification Sol_Prep Prepare Supersaturated Slurries in Solvents Sol_Start->Sol_Prep Sol_Equilibrate Equilibrate (24-48h) with Shaking Sol_Prep->Sol_Equilibrate Sol_Separate Centrifuge to Separate Solid/Liquid Sol_Equilibrate->Sol_Separate Sol_Analyze Analyze Supernatant (e.g., HPLC) Sol_Separate->Sol_Analyze Sol_Result Quantitative Solubility Data Sol_Analyze->Sol_Result Stab_Start Prepare Stock Solution Stab_Acid Acidic Stress (HCl, Heat) Stab_Start->Stab_Acid Stab_Base Basic Stress (NaOH, Heat) Stab_Start->Stab_Base Stab_Oxid Oxidative Stress (H2O2) Stab_Start->Stab_Oxid Stab_Therm Thermal Stress (Heat) Stab_Start->Stab_Therm Stab_Photo Photostability (Light/UV) Stab_Start->Stab_Photo Stab_Analyze Analyze at Time Points (HPLC-MS) Stab_Acid->Stab_Analyze Stab_Base->Stab_Analyze Stab_Oxid->Stab_Analyze Stab_Therm->Stab_Analyze Stab_Photo->Stab_Analyze Stab_Result Degradation Profile & Pathways Stab_Analyze->Stab_Result

Caption: Workflow for determining solubility and stability.

Postulated Role in Cellular Gene Delivery Pathway

Cationic cholesterol derivatives are primarily used to deliver nucleic acids (like DNA or siRNA) into cells. The following diagram illustrates the general endocytic pathway they are expected to follow.

G cluster_0 Extracellular Space cluster_1 Cellular Interior Lipoplex Lipoplex (Cationic Lipid + Nucleic Acid) Membrane Cell Membrane Lipoplex->Membrane Binding & Endocytosis Endosome Early Endosome Membrane->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Release Endosomal Escape (Proton Sponge Effect) Endosome->Release Payload Nucleic Acid Release to Cytoplasm Late_Endosome->Payload Potential Degradation Release->Payload

Caption: General pathway for cationic lipid-mediated gene delivery.

References

Probing the Isotype Specificity of Retinoid X Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Reference Compound Analysis: Due to the absence of publicly available data for the compound "Ch55-O-C3-NH2," this guide utilizes well-characterized, isotype-selective Retinoic Acid Receptor (RAR) agonists as representative examples to illustrate the principles and methodologies for assessing RAR specificity. The compounds featured are AM580 (RARα-selective) , CD2314 (RARβ-selective) , and CD437 (RARγ-selective) .

Introduction to Retinoic Acid Receptor Specificity

Retinoic acid receptors (RARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. They play a crucial role in a myriad of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] There are three main isotypes of RARs: RARα, RARβ, and RARγ, each encoded by a distinct gene. These isotypes exhibit differential tissue distribution and can mediate distinct biological effects. Therefore, the development of synthetic ligands, or retinoids, with high affinity and specificity for a particular RAR isotype is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. This guide provides a technical overview of the experimental approaches used to characterize the specificity of a compound for RARs.

Quantitative Assessment of RAR Specificity

The specificity of a compound for different RAR isotypes is primarily determined through two types of in vitro assays: competitive binding assays and functional transactivation assays.

Competitive Binding Assays

Competitive binding assays directly measure the affinity of a test compound for the ligand-binding domain (LBD) of each RAR isotype. This is typically achieved by assessing the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The data is often presented as the dissociation constant (Kd) or the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.

Functional Transactivation Assays

Functional transactivation assays measure the ability of a compound to activate the transcriptional activity of a specific RAR isotype. These assays are typically cell-based and utilize a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE). The potency of a compound is determined by its effective concentration to elicit a half-maximal response (EC50), with lower values indicating greater potency.

Summary of Specificity Data for Representative RAR Agonists

The following table summarizes the binding affinities and functional potencies of the representative RAR-selective agonists.

CompoundTarget SelectivityAssay TypeRARαRARβRARγ
AM580 RARαBinding Affinity (IC50)8 nM[2]--
Transactivation (EC50)0.36 nM[1]24.6 nM[1]27.9 nM[1]
CD2314 RARβBinding Affinity (Kd)>3760 nM[3]145 nM[3]No binding detected
Transactivation (IC50)-3.0 µM (HNSCC 22B cells)-
CD437 RARγBinding & TransactivationIdentified as RARγ-selective[4]--
Growth Inhibition (IC50)3 µM (A549 cells)[5]--

Note: The specific cell lines and assay conditions can influence the absolute values. The data presented is for comparative purposes to illustrate isotype selectivity.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific RAR isotype.

Materials:

  • Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)

  • Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid)

  • Unlabeled test compound

  • Assay buffer (e.g., modified Tris-HCl buffer, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd for the receptor.

  • Incubation: In a 96-well plate, combine the recombinant RAR-LBD, the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).

  • Equilibration: Incubate the plate at 4°C for a sufficient period (e.g., 2-4 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters that retain the receptor-ligand complex.

  • Quantification: Quantify the amount of bound radioactivity for each sample using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

RAR Transactivation Assay using a Luciferase Reporter

This protocol describes a cell-based assay to measure the functional activity of a test compound as an RAR agonist.

Materials:

  • A mammalian cell line (e.g., HEK293)

  • An expression vector for the full-length human RARα, RARβ, or RARγ

  • A luciferase reporter vector containing multiple copies of a retinoic acid response element (RARE) upstream of the luciferase gene

  • A transfection reagent

  • Cell culture medium

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the mammalian cells in appropriate media. Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.

  • Cell Plating: After transfection, plate the cells into 96-well plates and allow them to attach and recover.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known RAR agonist).

  • Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and luciferase gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the fold induction of luciferase activity against the logarithm of the test compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the RAR signaling pathway and the experimental workflows.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., atRA) CRABP CRABP Retinoid->CRABP Binding RAR RAR CRABP->RAR Ligand Delivery RXR RXR RAR->RXR RARE RARE (DNA) CoR Co-repressor Complex RAR->CoR Dissociation (Ligand Binding) Transcription Gene Transcription RARE->Transcription Activation CoR->RAR Binding (No Ligand) CoA Co-activator Complex CoA->RAR Recruitment (Ligand Binding)

Caption: Canonical RAR signaling pathway.

Experimental_Workflow cluster_binding_assay Competitive Binding Assay cluster_transactivation_assay Transactivation Assay B1 Prepare Receptor (RARα, β, γ) B2 Incubate with Radioligand & Competitor B1->B2 B3 Separate Bound/ Free Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 End Specificity Profile B5->End T1 Co-transfect Cells with RAR & RARE-Luciferase T2 Treat with Test Compound T1->T2 T3 Incubate (16-24h) T2->T3 T4 Measure Luciferase Activity T3->T4 T5 Calculate EC50 T4->T5 T5->End Start Compound of Interest Start->B1 Start->T1

Caption: Workflow for determining RAR specificity.

Conclusion

The determination of a compound's specificity for RAR isotypes is a critical step in the development of targeted retinoid-based therapeutics. A combination of competitive binding assays and functional transactivation assays provides a comprehensive profile of a compound's affinity and potency at each RAR isotype. The methodologies and data presented in this guide, using well-characterized selective agonists as examples, offer a robust framework for researchers to assess the specificity of their own compounds of interest.

References

Methodological & Application

Application Notes and Protocols for Ch55-O-C3-NH2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55-O-C3-NH2 is a high-affinity ligand for the Retinoic Acid Receptor (RAR), a key regulator of cellular differentiation, proliferation, and apoptosis.[1][2] In its standalone form, Ch55 is a potent RAR agonist.[1] However, the "O-C3-NH2" modification provides a crucial linker with a terminal amine group, enabling its conjugation to other molecules. This functional handle makes this compound a valuable chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][3]

PROTACs and SNIPERs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4][5] A PROTAC/SNIPER based on this compound would consist of the Ch55 moiety to bind to RAR, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL for PROTACs, or cIAP1 for SNIPERs).[1][3][4] This ternary complex formation between RAR, the degrader molecule, and the E3 ligase leads to the ubiquitination of RAR, marking it for degradation by the proteasome.[4][5]

These application notes provide a comprehensive protocol for the use of this compound as a component in a PROTAC/SNIPER strategy to induce the degradation of RAR in cell culture.

Mechanism of Action: SNIPER-mediated RAR Degradation

This compound serves as the target-binding ligand in a SNIPER designed to degrade RAR. When conjugated to an IAP ligand, such as Bestatin, the resulting chimeric molecule can induce the degradation of RAR. The mechanism is as follows:

  • Ternary Complex Formation : The SNIPER molecule, containing the this compound moiety, enters the cell and simultaneously binds to the Retinoic Acid Receptor (RAR) and the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.

  • Ubiquitination : The proximity induced by the SNIPER facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine (B10760008) residues on the surface of RAR.

  • Proteasomal Degradation : The polyubiquitinated RAR is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of RAR.

SNIPER_Mechanism Mechanism of a this compound-based SNIPER cluster_0 Cellular Environment cluster_1 Ternary Complex SNIPER SNIPER (Ch55-Linker-IAP Ligand) RAR Retinoic Acid Receptor (RAR) SNIPER->RAR Binds cIAP1 cIAP1 (E3 Ligase) SNIPER->cIAP1 Recruits Ternary_Complex RAR-SNIPER-cIAP1 Proteasome 26S Proteasome Degraded_RAR Degraded Peptides Proteasome->Degraded_RAR Degradation Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Ub_RAR Polyubiquitinated RAR Ternary_Complex->Ub_RAR Polyubiquitination Ub_RAR->Proteasome Recognition

Caption: Mechanism of a this compound-based SNIPER.

Data Presentation

The following tables summarize the expected quantitative data for a representative RAR degrader constructed using this compound. It is important to note that specific values such as DC₅₀ and Dₘₐₓ will be dependent on the specific linker and E3 ligase ligand used, as well as the cell line being tested. The data presented here is based on published information for a known RAR SNIPER and serves as a representative example.[3][6]

Table 1: In Vitro Degradation of RARα by a Representative this compound-based SNIPER

ParameterCell LineValueTime Point
Concentration Range HT10801 - 30 µM24 hours
DC₅₀ (Hypothetical) HT1080~5 µM24 hours
Dₘₐₓ (Hypothetical) HT1080>80%24 hours

Note: DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation observed.

Table 2: Time-Course of RARα Degradation by a Representative this compound-based SNIPER at a Fixed Concentration (e.g., 10 µM)

Time PointCell Line% RARα Degradation (Hypothetical)
4 hours HT1080~20%
8 hours HT1080~45%
16 hours HT1080~70%
24 hours HT1080>80%

Experimental Protocols

The following protocols provide a general framework for utilizing a this compound-based degrader in cell culture. Optimization of cell density, compound concentration, and incubation times may be necessary for specific cell lines and experimental goals.

General Experimental Workflow

Experimental_Workflow Experimental Workflow for a this compound-based Degrader Start Start Cell_Culture 1. Cell Culture and Seeding Start->Cell_Culture Treatment 2. Treatment with Ch55-based Degrader Cell_Culture->Treatment Incubation 3. Incubation (Time-course) Treatment->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting Analysis Downstream Analysis Harvesting->Analysis Western_Blot A. Western Blot (RAR Degradation) Analysis->Western_Blot Protein Analysis Viability_Assay B. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Analysis->Viability_Assay Functional Analysis End End Western_Blot->End Viability_Assay->End

Caption: Experimental Workflow for a this compound-based Degrader.

Cell Culture and Seeding
  • Materials:

    • Appropriate cell line (e.g., HT1080, MCF-7, or other RAR-expressing cells)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

    • Multi-well plates (6-well for Western Blot, 96-well for viability assays)

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

    • When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. For a 6-well plate, a typical seeding density is 2-5 x 10⁵ cells per well. For a 96-well plate, 5,000-10,000 cells per well is common.

    • Allow cells to adhere and grow for 24 hours before treatment.

Preparation and Treatment with this compound-based Degrader
  • Materials:

    • This compound-based degrader

    • DMSO (or other appropriate solvent)

    • Complete cell culture medium

  • Protocol:

    • Prepare a stock solution of the degrader (e.g., 10 mM in DMSO). Store at -20°C or -80°C.

    • On the day of the experiment, prepare serial dilutions of the degrader in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest degrader treatment.

    • Aspirate the medium from the seeded cells and replace it with the medium containing the degrader or vehicle control.

Western Blot Analysis for RAR Degradation
  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-RARα and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Protocol:

    • After the desired incubation time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer and collect the lysate.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

    • Re-probe the membrane with the loading control antibody.

    • Quantify band intensities to determine the percentage of RAR degradation relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Materials:

    • 96-well white-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate and treat with the degrader as described above.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

RAR Signaling Pathway

Degradation of RAR will impact its downstream signaling pathways. RARs are nuclear receptors that, upon binding to retinoic acid, heterodimerize with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, regulating their transcription. These target genes are involved in critical cellular processes.

RAR_Signaling_Pathway Simplified RAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) RAR RAR RA->RAR RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Ligand Binding RXR RXR CoA Co-activators RAR_RXR->CoA Recruitment RARE RARE (DNA Response Element) Transcription Target Gene Transcription CoR Co-repressors CoA->Transcription Cellular_Response Cellular Response (Differentiation, Proliferation, Apoptosis) Transcription->Cellular_Response RARRXR RARRXR RARRXR->RAR_RXR RAR_RXRCoR RAR_RXRCoR RAR_RXRCoR->RARE Ligand-independent Repression

References

Application Notes and Protocols: Synthesis and Evaluation of CD13-Targeting SNIPERs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes small molecules to eliminate pathogenic proteins rather than merely inhibiting them.[1][2] One prominent class of these molecules is the Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) .[3][4] SNIPERs are chimeric molecules designed to hijack the cellular ubiquitin-proteasome system. They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a chemical linker connecting the two.[][6][7] This tripartite structure facilitates the formation of a ternary complex between the target protein and the IAP E3 ligase (e.g., cIAP1), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8]

This document outlines the principles for creating a SNIPER molecule designed to degrade Aminopeptidase N (CD13). This SNIPER is conceptually synthesized by linking Bestatin , a known inhibitor of CD13, to an IAP ligand such as Ch55-O-C3-NH2 .[9][10][11][12][13] Bestatin serves as the "warhead" to target CD13, while the IAP ligand recruits the degradation machinery.

Principle of Synthesis

The synthesis of a Bestatin-based SNIPER involves the chemical conjugation of the Bestatin molecule to the IAP ligand via a linker. The specific IAP ligand mentioned, this compound, provides a terminal primary amine (-NH2) on a three-carbon (C3) linker, which is a common functional group for conjugation. Bestatin contains a carboxylic acid (-COOH) group that can be activated to react with the amine.

The most common chemical reaction for this purpose is amide bond formation . The general principle involves:

  • Activation of the Carboxylic Acid : The carboxylic acid group on Bestatin is activated using a coupling reagent (e.g., HATU, HOBt/EDC) to form a more reactive intermediate.

  • Nucleophilic Attack : The primary amine of the IAP ligand's linker (this compound) acts as a nucleophile, attacking the activated carbonyl carbon of Bestatin.

  • Amide Bond Formation : This reaction forms a stable amide bond, covalently linking the two ligands and creating the final SNIPER molecule.

  • Purification : The final product is purified from unreacted starting materials and byproducts, typically using techniques like high-performance liquid chromatography (HPLC).

  • Characterization : The structure and purity of the synthesized SNIPER are confirmed using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Note: The synthesis of such compounds should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions.

Mechanism of Action: SNIPER-Mediated CD13 Degradation

The synthesized Bestatin-SNIPER leverages the cell's natural protein disposal system. Upon entering a cell, the molecule simultaneously binds to the target protein (CD13) via its Bestatin moiety and to an IAP E3 ligase (e.g., cIAP1) via its IAP ligand moiety. This proximity induces the formation of a ternary complex, which is the critical step for initiating protein degradation. Once the complex is formed, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the CD13 protein. This polyubiquitination acts as a molecular tag, marking CD13 for recognition and degradation by the 26S proteasome. The SNIPER molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[4][8]

SNIPER_Mechanism cluster_binding 1. Binding & Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation SNIPER Bestatin-SNIPER Ternary Ternary Complex (CD13-SNIPER-IAP) SNIPER->Ternary Binds CD13 Target Protein (CD13) CD13->Ternary Binds IAP IAP E3 Ligase (e.g., cIAP1) IAP->Ternary Recruited Ternary->SNIPER Catalytic Release PolyUb Poly-Ubiquitinated CD13 Ternary->PolyUb E3 Ligase Activity Ub Ubiquitin (Ub) Ub->Ternary Transfer to CD13 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of SNIPER-mediated degradation of the target protein CD13.

Experimental Protocols for Evaluation

The following protocols provide a framework for assessing the biological activity of the synthesized Bestatin-SNIPER.

Protocol 1: Western Blot for CD13 Degradation

This protocol is used to visually and quantitatively assess the reduction in cellular CD13 protein levels following treatment with the SNIPER.

  • Cell Culture : Culture a CD13-positive cancer cell line (e.g., HT-1080) in appropriate media until they reach 70-80% confluency in 6-well plates.

  • Compound Treatment : Treat the cells with increasing concentrations of the Bestatin-SNIPER (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (e.g., a SNIPER with an inactive warhead).

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CD13 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-Actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities using software like ImageJ. Normalize the CD13 band intensity to the loading control. Calculate the percentage of CD13 degradation relative to the vehicle control.

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay determines the effect of CD13 degradation on cell proliferation and viability.

  • Cell Seeding : Seed a CD13-positive cell line in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Add a range of concentrations of the Bestatin-SNIPER to the wells. Include vehicle control and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation : Incubate the plates for a prolonged period, typically 72 hours, to allow for effects on cell growth to become apparent.

  • Viability Measurement :

    • MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent and measure the absorbance at ~570 nm.

    • CellTiter-Glo® Assay : Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity, and read the luminescence on a plate reader.

  • Analysis : Convert the absorbance or luminescence readings to percentage of cell viability relative to the vehicle control. Plot the data to determine the concentration that causes 50% growth inhibition (GI50).

Experimental Workflow Visualization

The logical flow from initial compound testing to functional outcome assessment is critical for systematic evaluation.

Experimental_Workflow cluster_assays 3. Biological Assays cluster_analysis 4. Data Analysis start Start: Synthesized Bestatin-SNIPER culture 1. Cell Culture (CD13-positive cell line) start->culture treat 2. Compound Treatment (Dose- & Time-Response) culture->treat wb Western Blot for CD13 Degradation treat->wb via Cell Viability Assay (e.g., MTT / CTG) treat->via dc50 Calculate DC50 (% Degradation vs. Conc.) wb->dc50 gi50 Calculate GI50 (% Viability vs. Conc.) via->gi50 end End: Efficacy Profile Established dc50->end gi50->end

Caption: Standard workflow for evaluating a novel SNIPER molecule.

Data Presentation

Quantitative data from the evaluation experiments should be summarized clearly to allow for easy comparison and interpretation.

Table 1: CD13 Protein Degradation Efficacy

This table summarizes the degradation concentration 50 (DC50), which is the concentration of the compound required to degrade 50% of the target protein, and the maximum degradation (Dmax).

CompoundCell LineTreatment Time (h)DC50 (nM)Dmax (%)
Bestatin-SNIPERHT-10802425>95
Negative ControlHT-108024>10,000<10
Bestatin (alone)HT-108024N/ANo degradation
IAP Ligand (alone)HT-108024N/ANo degradation

Data are representative examples.

Table 2: Anti-proliferative Activity

This table summarizes the growth inhibition 50 (GI50), the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineTreatment Time (h)GI50 (nM)
Bestatin-SNIPERHT-10807245
Negative ControlHT-108072>10,000
Bestatin (alone)HT-108072>10,000

Data are representative examples.

Conclusion

The development of SNIPERs, such as the one described using Bestatin and an IAP ligand, represents a powerful approach to target and eliminate disease-relevant proteins like CD13. By hijacking the IAP E3 ligase machinery, these molecules can induce potent and catalytic degradation of their targets. The protocols and workflows outlined here provide a comprehensive guide for the biological evaluation of such compounds, from initial assessment of protein knockdown to determination of their functional consequences on cell viability. This methodology is central to advancing novel protein degraders through the drug discovery pipeline.

References

Application Notes and Protocols: Ch55-O-C3-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55-O-C3-NH2 is a synthetic ligand targeting the Retinoic Acid Receptor (RAR), a key regulator of cellular differentiation, proliferation, and apoptosis. In the context of cancer research, this compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents are designed to selectively eliminate cancer-promoting proteins by harnessing the cell's own protein degradation machinery.

Specifically, this compound acts as the targeting arm of a PROTAC molecule, guiding it to RAR. Once bound, the PROTAC recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the RAR protein by the proteasome. This targeted degradation strategy offers a promising approach to overcome resistance mechanisms associated with traditional inhibitor-based therapies. One notable example of a PROTAC utilizing this ligand is PROTAC RAR Degrader-1 , a type of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that effectively degrades RARα.[1][2][3][4][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound-based PROTACs in cancer research, with a focus on "PROTAC RAR Degrader-1."

Applications in Cancer Research

The primary application of this compound in cancer research is as a building block for the synthesis of RAR-targeting PROTACs. These PROTACs are valuable tools for:

  • Inducing Targeted Degradation of RARα: In cancer cells where RARα signaling is dysregulated, PROTACs containing this compound can effectively reduce the levels of the RARα protein.

  • Investigating the Role of RAR in Cancer Biology: By selectively degrading RAR, researchers can study its downstream effects on signaling pathways, gene expression, and cellular phenotypes in various cancer models.

  • Developing Novel Anti-Cancer Therapeutics: RAR-degrading PROTACs represent a potential therapeutic strategy for cancers dependent on or sensitive to RAR signaling.

Quantitative Data

The following table summarizes the available quantitative data for the activity of PROTAC RAR Degrader-1, which incorporates the this compound ligand.

ParameterCell LineConcentration RangeEffectReference
Protein Degradation HT10801-30 µMConcentration-dependent reduction of RARα levels. Maximum degradation observed at 30 µM.[1][3]

Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage) values are not yet publicly available in the reviewed literature. Further dose-response studies are required to determine these parameters. Similarly, quantitative data on cell viability (IC50) and apoptosis induction for this specific PROTAC are not yet reported.

Signaling Pathways and Experimental Workflows

The mechanism of action of a this compound-based PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of RAR. This process and a typical experimental workflow to evaluate its efficacy are depicted below.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC (this compound-Linker-E3 Ligand) Ternary_Complex Ternary Complex (PROTAC-RARα-E3 Ligase) PROTAC->Ternary_Complex Binds RAR RARα (Target Protein) RAR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_RAR Ubiquitinated RARα Ternary_Complex->Ub_RAR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_RAR->Proteasome Recognition Degraded_RAR Degraded RARα (Peptides) Proteasome->Degraded_RAR Degradation

Figure 1. Mechanism of Action of a this compound-based PROTAC.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound-based PROTAC Treatment Treat cells with PROTAC (various concentrations) Synthesis->Treatment Cell_Culture Culture Cancer Cells (e.g., HT1080) Cell_Culture->Treatment Western_Blot Western Blot for RARα (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay

Figure 2. Experimental workflow for evaluating a this compound-based PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a this compound-based PROTAC (General Approach)

This protocol outlines a general strategy for synthesizing a PROTAC molecule incorporating this compound. The specific linker and E3 ligase ligand will determine the precise reaction conditions and purification methods. A "click chemistry" approach is often employed for its efficiency and modularity.

Materials:

  • This compound (or a derivative with a reactive handle, e.g., an alkyne or azide)

  • Linker molecule with complementary reactive groups

  • E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a VHL ligand) with a compatible reactive group

  • Copper(I) bromide (CuBr) or other suitable catalyst for click chemistry

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reagents for purification (e.g., HPLC solvents)

Procedure:

  • Functionalization of Components: Ensure that this compound, the linker, and the E3 ligase ligand possess compatible reactive groups for the chosen conjugation chemistry (e.g., an azide (B81097) and an alkyne for CuAAC click chemistry).

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the this compound derivative and the linker-E3 ligase ligand conjugate in an appropriate anhydrous solvent.

  • Catalyst Addition: Add the copper catalyst and the stabilizing ligand to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purification: Upon completion, quench the reaction and purify the crude product using preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as NMR, high-resolution mass spectrometry, and analytical HPLC.

Protocol 2: Western Blot for RARα Degradation

This protocol describes the detection of RARα protein levels in cells treated with a this compound-based PROTAC.

Materials:

  • Cancer cell line of interest (e.g., HT1080)

  • This compound-based PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against RARα

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against RARα and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the RARα signal to the loading control to determine the extent of protein degradation.

Protocol 3: MTT Assay for Cell Viability

This protocol is for assessing the effect of a this compound-based PROTAC on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound-based PROTAC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle-treated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using appropriate software.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a this compound-based PROTAC.

Materials:

  • Cancer cell line of interest

  • This compound-based PROTAC

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with the PROTAC as described for the other assays.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)

Conclusion

This compound is a valuable chemical tool for the development of RAR-targeting PROTACs in cancer research. The provided application notes and protocols offer a framework for synthesizing and evaluating these novel protein degraders. Further research is needed to fully elucidate the therapeutic potential of this compound-based PROTACs, including the determination of key quantitative parameters and their efficacy in a broader range of cancer models.

References

Application Notes and Protocols for Ch55-O-C3-NH2: A VHL-Recruiting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]

This document provides a detailed experimental guide for the characterization of Ch55-O-C3-NH2 , a putative PROTAC designed to recruit the von Hippel-Lindau (VHL) E3 ligase to a specific protein of interest for its degradation.[5][6][7] The von Hippel-Lindau protein is a key component of the CRL2^VHL^ E3 ubiquitin ligase complex and is frequently utilized in PROTAC design.[5][8][9][10][11] The protocols outlined below are intended to guide researchers through the essential in vitro and cell-based assays to validate the activity and characterize the mechanism of action of this compound.

Signaling Pathway and Mechanism of Action

This compound is designed to induce the degradation of a target protein by hijacking the VHL E3 ligase complex. The proposed mechanism of action is illustrated in the following diagram:

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC This compound Ternary_Complex POI-PROTAC-VHL Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the characterization of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Characterization cluster_controls Essential Controls Binding_Assays Binding Assays (POI & VHL) Ternary_Complex_Formation Ternary Complex Formation Assay Binding_Assays->Ternary_Complex_Formation Biochemical_Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex_Formation->Biochemical_Ubiquitination Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Biochemical_Ubiquitination->Degradation_Assay Dose_Response Dose-Response & Time-Course Degradation_Assay->Dose_Response Negative_Control Negative Control PROTAC (Inactive Epimer) Degradation_Assay->Negative_Control Competition_Expt Competition Experiments (POI/VHL Ligands) Degradation_Assay->Competition_Expt Inhibitor_Treatment Proteasome/Neddylation Inhibitor Co-treatment Degradation_Assay->Inhibitor_Treatment Selectivity_Profiling Selectivity Profiling (Proteomics) Dose_Response->Selectivity_Profiling Viability_Assay Cell Viability/Toxicity Assay Selectivity_Profiling->Viability_Assay

Caption: Experimental workflow for this compound.

Experimental Protocols

In Vitro Binding Assays

Objective: To determine the binding affinity of this compound to the target Protein of Interest (POI) and the VHL E3 ligase complex.

Methodology:

  • Surface Plasmon Resonance (SPR):

    • Immobilize recombinant purified POI or VHL/Elongin B/Elongin C (VCB) complex on a sensor chip.

    • Prepare a dilution series of this compound in a suitable running buffer.

    • Inject the different concentrations of this compound over the sensor surface and measure the binding response.

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC):

    • Place a solution of recombinant purified POI or VCB complex in the sample cell.

    • Fill the injection syringe with a concentrated solution of this compound.

    • Perform a series of injections of this compound into the sample cell while measuring the heat change.

    • Integrate the heat pulses and fit the data to a binding isotherm to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Analyte This compoundThis compound
Ligand Immobilized POI or VCB complexPOI or VCB complex in solution
Output KD, kon, koffKD, n, ΔH, ΔS
Typical KD Range pM to mMnM to mM
Ternary Complex Formation Assay

Objective: To confirm the ability of this compound to induce the formation of a ternary complex between the POI and the VHL complex.

Methodology:

  • Proximity-Based Assays (e.g., FRET, AlphaScreen):

    • Label recombinant POI and VCB complex with a donor and an acceptor fluorophore, respectively (e.g., for FRET).

    • Incubate the labeled proteins with increasing concentrations of this compound.

    • Measure the proximity-induced signal (e.g., FRET ratio, AlphaScreen signal).

    • A bell-shaped curve is expected, demonstrating the "hook effect" characteristic of PROTACs.

Assay Principle Output
FRET Non-radiative energy transfer between fluorophoresFRET efficiency, apparent KD
AlphaScreen Generation of a chemiluminescent signal upon proximitySignal intensity, apparent KD
Cell-Based Protein Degradation Assay

Objective: To quantify the degradation of the target POI in a cellular context.

Methodology:

  • Western Blotting:

    • Culture cells expressing the POI to an appropriate confluence.

    • Treat cells with a dose-range of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify band intensities to determine the extent of POI degradation.

  • HiBiT Assay (Promega):

    • Use a cell line where the POI is endogenously tagged with the HiBiT peptide.

    • Treat cells with this compound as described for Western blotting.

    • Lyse the cells and add the LgBiT protein and substrate.

    • Measure the resulting luminescence, which is proportional to the amount of remaining HiBiT-tagged POI.

Parameter Western Blotting HiBiT Assay
DC50 (Degradation) Concentration for 50% degradation of the target protein.Concentration for 50% degradation of the target protein.
Dmax (Degradation) Maximum percentage of protein degradation achieved.Maximum percentage of protein degradation achieved.
Time to Degradation Time required to observe significant protein degradation.Time required to observe significant protein degradation.
Throughput Low to mediumHigh
Control Experiments

To ensure the observed degradation is specific and mediated by the intended mechanism, the following control experiments are crucial.[12]

  • Negative Control PROTAC: Synthesize or obtain an inactive diastereomer of this compound that cannot bind to VHL but retains binding to the POI.[] This control should not induce degradation.

  • Competition Experiments: Co-treat cells with this compound and an excess of the free VHL ligand or the free POI ligand. This should rescue the degradation of the POI.

  • Proteasome and Neddylation Inhibitor Co-treatment: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). These inhibitors should block the degradation of the POI.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for a hypothetical dose-response experiment.

Compound Concentration (nM) % POI Remaining (Mean ± SD) DC50 (nM)
This compound185 ± 510.5
1048 ± 7
10015 ± 4
100025 ± 6 (Hook Effect)
Negative Control PROTAC100098 ± 3>1000

Conclusion

This document provides a foundational set of protocols and considerations for the experimental characterization of this compound, a VHL-recruiting PROTAC. By systematically performing these assays, researchers can validate its mechanism of action, determine its potency and efficacy, and establish a solid basis for further preclinical and clinical development. The modular nature of PROTACs allows for rational design and optimization, and a thorough experimental evaluation is key to advancing these promising therapeutic modalities.[1][3]

References

No Publicly Available Data for Ch55-O-C3-NH2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the compound "Ch55-O-C3-NH2" have yielded no publicly available scientific literature or data regarding its dosage, administration, or mechanism of action in animal models.

This suggests that "this compound" may be a novel, proprietary, or internally designated compound that has not yet been described in published research. As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, is not possible at this time.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation, contact the originating laboratory or company, or conduct preliminary dose-finding and pharmacokinetic studies to establish the necessary parameters for in vivo experiments.

Without any foundational data, providing guidance on dosage, administration routes, or potential biological effects would be speculative and inappropriate for a scientific audience. Further investigation and de novo research would be required to generate the necessary information for the development of detailed protocols.

Application Notes and Protocols for Ch55-O-C3-NH2 in Developmental Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Ch55-O-C3-NH2" is not described in the currently available scientific literature. The following application notes and protocols are based on the well-characterized parent compound, Ch55 , a potent synthetic retinoid. Ch55's chemical name is 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid[1]. The "-O-C3-NH2" suffix suggests a modification of Ch55's carboxylic acid group with an O-propyl-amine linker. This functionalization is often used to create chemical probes for techniques like affinity purification or to modify a compound's solubility and cell permeability. It is presumed that this compound retains the core biological activity of Ch55, which is acting as an agonist of Retinoic Acid Receptors (RARs).

Application Notes

Background

Ch55 is a synthetic analog of retinoic acid (RA) that functions as a potent and specific agonist for Retinoic Acid Receptors, particularly RAR-α and RAR-β, with high affinity[2]. Unlike endogenous retinoic acid, Ch55 shows a very low affinity for cellular retinoic acid-binding proteins (CRABP)[2][3]. This property can lead to more predictable intracellular concentrations and activity.

Retinoic acid signaling is a cornerstone of vertebrate development, playing crucial roles in a multitude of processes including:

  • Anteroposterior (A-P) axis patterning: Establishing the head-to-tail body plan.

  • Neurogenesis: Regulating the differentiation of neural progenitors.

  • Organogenesis: Essential for the development of the heart, lungs, kidneys, and other organs.

  • Limb Development: Patterning the proximo-distal, antero-posterior, and dorso-ventral axes of the developing limb.

By activating RARs, Ch55 and its derivatives can be used as powerful chemical tools to manipulate these developmental processes in a controlled, dose-dependent manner[4][5][6]. The amino-functionalized derivative, this compound, could potentially be immobilized on a solid support for target identification studies or conjugated with fluorophores for visualization experiments.

Mechanism of Action

Ch55 mimics endogenous all-trans retinoic acid (atRA). It diffuses into the cell and the nucleus, where it binds to heterodimers of Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). In the absence of a ligand, the RAR/RXR complex is bound to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it actively represses transcription by recruiting corepressor proteins. Upon binding of an agonist like Ch55, the complex undergoes a conformational change, releasing the corepressors and recruiting coactivators. This action initiates the transcription of downstream target genes, such as the Hox gene family, which are critical for developmental patterning.

Retinoic_Acid_Signaling_Pathway cluster_0 Extracellular Space cluster_2 Nucleus Ch55 This compound Ch55_n This compound Ch55->Ch55_n Cellular Uptake RAR RAR RXR RXR CoR Corepressors CoA Coactivators RARE RARE TargetGene Target Gene (e.g., Hox genes) RARE->TargetGene RAR_RXR_CoR RAR RXR Corepressors Ch55_n->RAR_RXR_CoR Binds RAR_RXR_CoR->CoR Release RAR_RXR_CoR->CoA Recruitment RAR_RXR_CoR->RARE Binds DNA RAR_RXR_CoA RAR RXR Ch55 Coactivators RAR_RXR_CoA->RARE Binds DNA RAR_RXR_CoA->TargetGene Activates Transcription

Caption: Mechanism of Ch55 as an RAR agonist.
Quantitative Data Summary

The following table summarizes the reported biological activity of the parent compound, Ch55, across various cell lines and assays. These values can serve as a starting point for determining the optimal concentration of this compound in new experiments.

Cell Line / Model SystemBiological EffectEffective Concentration (EC₅₀)Reference
Rabbit Tracheal Epithelial CellsInhibition of Transglutaminase0.02 nM[2][3]
Rabbit Tracheal Epithelial CellsIncrease in Cholesterol Sulfate0.03 nM[2][3]
Embryonic Carcinoma F9 CellsInduction of Differentiation0.26 nM[2][3]
Melanoma S91 CellsInduction of Differentiation0.5 nM[2][3]
3T6 FibroblastsInhibition of Ornithine Decarboxylase1 nM[2][3]
HL-60 CellsInduction of Differentiation200 nM[2]

Experimental Protocols

Protocol 1: Directed Differentiation of Mouse Embryonic Stem Cells (mESCs) into Motor Neurons

This protocol describes a method to differentiate mESCs into spinal motor neurons using this compound as a source of retinoic acid activity.

Materials:

  • Mouse Embryonic Stem Cells (e.g., E14tg2a line)

  • mESC culture medium (DMEM, 15% FBS, 1000 U/mL LIF, 0.1 mM NEAA, 1 mM Sodium Pyruvate, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol)

  • Differentiation Medium (Neurobasal medium, 1x N2 supplement, 1x B27 supplement, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol)

  • This compound (10 mM stock in DMSO)

  • Sonic Hedgehog (SHH) (10 µg/mL stock in PBS/0.1% BSA)

  • 0.1% Gelatin-coated tissue culture plates

  • Trypsin-EDTA

  • Standard cell culture equipment

Methodology:

  • mESC Expansion (Day -2 to 0):

    • Culture mESCs on 0.1% gelatin-coated plates in mESC culture medium.

    • Maintain the cells in an undifferentiated state by passaging every 2 days. Ensure cells do not exceed 70% confluency.

  • Embryoid Body (EB) Formation (Day 0 to 2):

    • Dissociate mESCs to a single-cell suspension using Trypsin-EDTA.

    • Resuspend cells in differentiation medium without LIF.

    • Plate 3 x 10⁶ cells per 100 mm non-adherent bacterial dish to form EBs via hanging drop or liquid culture aggregation.

  • Neural Induction (Day 2 to 4):

    • Collect EBs and resuspend them in fresh differentiation medium.

    • Add this compound to a final concentration of 1 µM.

    • Continue culturing EBs in suspension for 2 days. This step caudalizes the neural progenitors.

  • Motor Neuron Progenitor Specification (Day 4 to 6):

    • Collect EBs and resuspend them in fresh differentiation medium.

    • Add this compound (final concentration 1 µM) and SHH (final concentration 200 ng/mL).

    • Plate the EBs onto gelatin-coated tissue culture plates to allow for attachment.

  • Motor Neuron Maturation (Day 6 to 10):

    • Change the medium every 2 days with fresh differentiation medium containing this compound (1 µM) and SHH (200 ng/mL).

    • Monitor the culture for the emergence of neuron-like morphologies.

    • At Day 10, cells can be fixed for immunocytochemistry to detect motor neuron markers (e.g., HB9/MNX1, Islet1/2, and ChAT).

ESC_Differentiation_Workflow node_start Day -2 to 0: mESC Expansion node_eb Day 0: Embryoid Body (EB) Formation node_start->node_eb Remove LIF node_induce Day 2: Neural Induction node_eb->node_induce + this compound (1 µM) node_specify Day 4: Motor Neuron Progenitor Specification node_induce->node_specify + SHH (200 ng/mL) Plate EBs node_mature Day 6: Motor Neuron Maturation node_specify->node_mature Continue Culture node_end Day 10: Analysis (Immunocytochemistry) node_mature->node_end Fix & Stain

Caption: Workflow for mESC differentiation into motor neurons.

References

Application Notes and Protocols: Lentiviral Delivery of Ch55-O-C3-NH2-Based Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors are a powerful tool for gene delivery and are widely utilized in both basic research and clinical applications. Their ability to transduce a broad range of cell types, including non-dividing cells, and integrate into the host genome makes them ideal for establishing stable, long-term expression of therapeutic genes or other genetic elements.[1][2][3] This document provides a detailed guide for the use of lentiviral vectors to deliver novel constructs, exemplified by the hypothetical molecule "Ch55-O-C3-NH2," which is presumed to be conjugated to or encoded by a genetic construct for therapeutic effect.

These protocols will cover the entire workflow, from the production of high-titer lentiviral particles to the successful transduction of target cells and subsequent analysis. The methodologies provided are based on established third-generation lentiviral systems, which offer enhanced biosafety features.[4]

I. Quantitative Data Summary

Effective lentiviral vector production and transduction require careful optimization of several parameters. The following tables provide representative quantitative data for key steps in the process.

Table 1: Plasmid DNA Ratios for Lentiviral Production in a 10 cm Dish

Plasmid ComponentPurposeExample Amount (µg)Ratio
Transfer Plasmid (with this compound construct)Carries the gene of interest104
Packaging Plasmid (e.g., psPAX2)Encodes Gag, Pol, and Rev proteins52
Envelope Plasmid (e.g., pMD2.G)Encodes the envelope protein (e.g., VSV-G)2.51
Total DNA 17.5

Note: The optimal DNA ratios may vary depending on the specific plasmids and cell line used. It is recommended to perform initial optimization experiments.

Table 2: Lentiviral Titer Determination

Titration MethodPrincipleTypical Titer Range (TU/mL)
p24 ELISA Measures the concentration of the viral capsid protein p24.1 x 10^8 - 1 x 10^9
Functional Titer (e.g., via GFP expression) Measures the number of transducing units (TU) per mL by limiting dilution and assessing transgene expression.1 x 10^6 - 1 x 10^7

TU/mL: Transducing Units per milliliter.

Table 3: Example Transduction Efficiency in Target Cells

Cell LineMultiplicity of Infection (MOI)Transduction Efficiency (%)
HeLa125-35%
HeLa570-85%
Jurkat540-50%
Jurkat1080-90%
Primary T-cells2030-40%

MOI: The ratio of infectious viral particles to the number of cells.

II. Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles using calcium phosphate-mediated transfection of HEK293T cells.

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transfer, packaging, and envelope plasmids

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • Opti-MEM I Reduced Serum Medium

  • Sterile, filtered water

  • 10 cm tissue culture dishes

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding:

    • The day before transfection, seed 3.8 x 10^6 HEK293T cells per 10 cm dish in 10 mL of complete DMEM.[5]

    • Ensure cells are evenly distributed and reach approximately 70-80% confluency at the time of transfection.

  • Plasmid DNA Preparation:

    • In a sterile microfuge tube, mix the transfer, packaging, and envelope plasmids according to the ratios in Table 1.

    • Bring the total volume to 500 µL with Opti-MEM.

  • Transfection:

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.

    • Gently add the transfection complex dropwise to the HEK293T cells.[5]

    • Incubate the cells at 37°C and 5% CO2.

  • Virus Harvest:

    • After 18 hours, carefully aspirate the media and replace it with 10 mL of fresh complete DMEM.[5]

    • At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.

    • Add 10 mL of fresh media to the plate.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Filter the pooled supernatant through a 0.45 µm syringe filter to remove any cellular debris.[6]

    • The filtered viral stock can be used immediately or aliquoted and stored at -80°C.

Protocol 2: Lentiviral Titer Determination (Functional Titer)

This protocol determines the functional titer of the lentiviral stock by measuring the expression of a fluorescent reporter gene (e.g., GFP) in transduced cells.

Materials:

  • HeLa or other easily transducible cell line

  • Complete DMEM

  • Lentiviral stock

  • 96-well plate

  • Polybrene

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Serial Dilution of Virus:

    • Prepare serial dilutions of the lentiviral stock (e.g., 10^-2, 10^-3, 10^-4, 10^-5, 10^-6) in complete media containing 8 µg/mL Polybrene.

  • Transduction:

    • Aspirate the media from the cells and add 100 µL of each viral dilution to triplicate wells. Include a "no virus" control.

    • Incubate for 48-72 hours.

  • Analysis:

    • At 72 hours post-transduction, analyze the percentage of GFP-positive cells in each well using a flow cytometer.

    • Calculate the functional titer using the following formula: Titer (TU/mL) = (Number of cells seeded x % of GFP-positive cells / 100) / Volume of virus added (mL)

    • Use dilutions that result in a percentage of GFP-positive cells between 1% and 20% for accurate calculation.

Protocol 3: Transduction of Target Cells

This protocol outlines the general procedure for transducing a target cell line with the produced lentiviral particles.

Materials:

  • Target cells

  • Complete culture medium for the target cells

  • Lentiviral stock of known titer

  • Polybrene

  • 6-well plate

Procedure:

  • Cell Seeding:

    • Seed 2.5 x 10^5 target cells per well in a 6-well plate in 2 mL of complete media.

  • Transduction:

    • Add Polybrene to the cells at a final concentration of 4-8 µg/mL.

    • Add the appropriate volume of lentiviral stock to achieve the desired MOI.

    • Incubate the cells at 37°C and 5% CO2.

  • Post-Transduction:

    • After 24 hours, replace the virus-containing media with fresh complete media.[6]

    • Continue to culture the cells for an additional 48-72 hours to allow for transgene expression.

  • Analysis of Transgene Expression:

    • Assess the expression of the this compound construct or a co-expressed reporter gene using appropriate methods such as flow cytometry, Western blotting, or functional assays.

III. Visualizations

Lentiviral_Delivery_Workflow cluster_production Lentivirus Production cluster_qc Quality Control cluster_transduction Transduction plasmid_prep Plasmid Preparation (Transfer, Packaging, Envelope) transfection Transfection of HEK293T Cells plasmid_prep->transfection harvest Virus Harvest (48 & 72 hrs) transfection->harvest purification Filtration & Concentration harvest->purification titration Viral Titer Determination purification->titration transduce_cells Transduction of Target Cells titration->transduce_cells analysis Analysis of Transgene Expression transduce_cells->analysis

Caption: Overall experimental workflow for lentiviral delivery.

Lentiviral_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus membrane uncoating Uncoating rt Reverse Transcription (RNA -> dsDNA) uncoating->rt integration Integration into Host Genome rt->integration Nuclear Import transcription Transcription (DNA -> mRNA) integration->transcription translation Translation (mRNA -> Protein) transcription->translation mRNA Export lv_particle Lentiviral Particle lv_particle->uncoating Binding & Entry

Caption: Mechanism of lentiviral transduction and integration.

Experimental_Logic start Start: Healthy HEK293T Cells transfection Co-transfection with 3 Plasmids start->transfection incubation Incubation (48-72 hours) transfection->incubation harvest Harvest & Filter Supernatant incubation->harvest viral_stock Functional Lentiviral Stock harvest->viral_stock

Caption: Logical flow of lentivirus production.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Ch55-O-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the flow cytometric analysis of cells treated with the novel small molecule, Ch55-O-C3-NH2. As the specific cellular targets and mechanism of action of this compound are currently under investigation, these protocols are designed to offer a robust framework for initial characterization and detailed analysis. The following sections outline standardized procedures for assessing cell viability, apoptosis, and cell cycle distribution, which are critical parameters in the evaluation of potential therapeutic compounds. The provided methodologies and data presentation formats will ensure reproducible and comparable results, facilitating the elucidation of this compound's biological effects.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized for clear interpretation and comparison between different treatment conditions. The following tables provide a template for organizing your results.

Table 1: Cell Viability Analysis

Treatment GroupConcentration (µM)Incubation Time (hrs)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control024
This compound124
This compound524
This compound1024
Vehicle Control048
This compound148
This compound548
This compound1048

Table 2: Cell Cycle Analysis

Treatment GroupConcentration (µM)Incubation Time (hrs)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control024
This compound124
This compound524
This compound1024
Vehicle Control048
This compound148
This compound548
This compound1048

Experimental Protocols

Protocol 1: Cell Viability and Apoptosis Assay using Annexin V and Propidium (B1200493) Iodide (PI) Staining

This protocol details the steps for quantifying the percentage of live, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 0.5–1 x 10^6 cells/mL and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired incubation times (e.g., 24 and 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently transfer the cell suspension to a FACS tube.

    • For adherent cells, aspirate the media, wash with PBS, and detach cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate voltage settings for FSC, SSC, and fluorescence channels. Set up compensation controls using single-stained samples.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution by staining DNA with propidium iodide.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

  • Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI channel (e.g., FL2 or PE-Texas Red). Gate on single cells to exclude doublets and aggregates.

Visualizations

Signaling Pathway Diagram

Hypothetical Signaling Pathway for this compound Ch55 This compound Receptor Cell Surface Receptor (e.g., Kinase) Ch55->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow Diagram

Flow Cytometry Experimental Workflow start Start: Cell Culture treatment Treatment with this compound and Vehicle Control start->treatment harvest Cell Harvesting (Suspension or Adherent) treatment->harvest staining Staining Protocol harvest->staining apoptosis_stain Annexin V / PI Staining staining->apoptosis_stain Apoptosis Assay cellcycle_stain PI Staining (with RNase) staining->cellcycle_stain Cell Cycle Assay analysis Flow Cytometry Acquisition apoptosis_stain->analysis cellcycle_stain->analysis data_analysis Data Analysis and Gating analysis->data_analysis end End: Data Interpretation data_analysis->end

Caption: General workflow for flow cytometry analysis of treated cells.

Logical Relationship Diagram

Apoptosis vs. Necrosis Detection cluster_0 cluster_1 live Live Cell Annexin V- PI- early_apoptosis Early Apoptosis Annexin V+ PI- live->early_apoptosis necrotic Necrotic Cell Annexin V- PI+ live->necrotic late_apoptosis Late Apoptosis / Necrosis Annexin V+ PI+ early_apoptosis->late_apoptosis

Caption: Cellular states as defined by Annexin V and PI staining.

Troubleshooting & Optimization

Troubleshooting low efficiency of Ch55-O-C3-NH2-mediated degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during targeted protein degradation experiments using Ch55-O-C3-NH2. Inconsistent or low-efficiency results can be a significant challenge; this guide aims to provide clear, actionable solutions to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a PROTAC like this compound?

A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[1] They consist of three parts: a ligand that binds to your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, likely recruited by the "Ch55-O" moiety), and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the proteasome.[2] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[2]

Q2: I'm observing decreased degradation at higher concentrations of this compound. What is happening?

A2: This phenomenon is known as the "hook effect."[3] It occurs at high concentrations where the PROTAC is in excess. Instead of forming the productive POI-PROTAC-E3 ligase "ternary complex," the PROTAC molecule predominantly forms separate "binary complexes" with either the POI or the E3 ligase. These binary complexes are unproductive and compete with the formation of the ternary complex, leading to reduced degradation efficiency.[3] A thorough dose-response experiment is necessary to identify the optimal concentration range that avoids the hook effect.[4]

Q3: How critical is the choice of E3 ligase for degradation efficiency?

A3: The choice of E3 ligase is critical and can determine whether protein degradation is observed at all.[2] The two most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3] Their expression levels can vary significantly across different cell types and tissues.[] Furthermore, the relative orientation of the POI and the E3 ligase, dictated by the PROTAC, must be suitable for ubiquitination. If this compound is VHL-based, for example, its efficacy might be low in cell lines with low endogenous VHL expression or in hypoxic conditions which can down-regulate VHL.[]

Q4: Can metabolites of this compound interfere with its activity?

A4: Yes, the metabolic stability of a PROTAC is a key factor. If the linker of this compound is cleaved, the resulting metabolites (the POI binder and the E3 ligase binder) can act as competitive inhibitors.[3][6] These fragments can independently bind to the POI or the E3 ligase, preventing the formation of the ternary complex and antagonizing the degradation activity of the intact PROTAC.[3][6]

Troubleshooting Guide: Low Degradation Efficiency

This guide provides a structured approach to identifying and resolving issues related to the low efficiency of your this compound-mediated degradation experiments.

Problem 1: No Target Degradation is Observed

Question: After treating cells with this compound and performing a Western Blot, I see no change in the levels of my target protein. Where should I start troubleshooting?

Answer: A complete lack of degradation points to a fundamental issue in one of the key steps of the PROTAC mechanism. It is critical to systematically validate each component of the process.

Recommended Workflow:

G A No Degradation Observed B 1. Confirm Compound Integrity & Cell Permeability A->B Start Here C 2. Verify Target Protein Engagement B->C Compound OK? D 3. Confirm E3 Ligase Engagement & Expression C->D Target Engaged? E 4. Test for Ternary Complex Formation D->E Ligase Engaged? F 5. Assess Downstream Proteasome Activity E->F Complex Forms? G Degradation Pathway Issue Identified F->G Proteasome Active? G POI Protein of Interest (POI) PROTAC POI Binder C3-NH2 Linker Ch55-O (E3 Binder) POI->PROTAC:f0 Ternary Productive Ternary Complex PROTAC->Ternary E3 E3 Ligase (e.g., VHL) E3->PROTAC:f2 Ub Ubiquitin Transfer Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation cluster_hook The 'Hook Effect' cluster_low Optimal Concentration cluster_high High Concentration (Hook Effect) A POI B PROTAC A->B D Ternary Complex (Degradation) A->D C E3 B->C B->D C->D E POI F PROTAC E->F I Binary Complex (No Degradation) E->I F->I G E3 H PROTAC G->H J Binary Complex (No Degradation) G->J H->J

References

Technical Support Center: Optimizing Small Molecule Inhibitors for RAR Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of small molecule inhibitors, exemplified by the hypothetical compound "Ch55-O-C3-NH2," for achieving maximum Retinoic Acid Receptor (RAR) knockdown.

Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This guide provides comprehensive information and protocols for optimizing the concentration of a generic small molecule inhibitor targeting the RAR signaling pathway. The principles and methodologies described are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Retinoic Acid Receptor (RAR) signaling pathway?

A1: Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule in various biological processes, including embryonic development and cellular differentiation.[1][2][3] RA enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs).[2][4] This complex can then enter the nucleus, where RA binds to Retinoic Acid Receptors (RARs).[2] RARs form heterodimers with Retinoid X Receptors (RXRs).[1][2][5] In the absence of RA, the RAR/RXR heterodimer binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) and recruits co-repressor proteins, inhibiting gene transcription.[4] Upon RA binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activator proteins, which initiates the transcription of target genes.[4]

Q2: How do small molecule inhibitors targeting RARs typically work?

A2: Small molecule inhibitors targeting RARs are designed to interfere with this signaling pathway. They can act as antagonists by binding to the RAR ligand-binding pocket, preventing the binding of retinoic acid. This keeps the receptor in its repressive state, leading to a "knockdown" or reduction of RAR-mediated gene transcription. The goal is to achieve this effect with high specificity and minimal off-target effects.

Q3: What is the first step in determining the optimal concentration of a new RAR inhibitor like this compound?

A3: The first step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[6] This involves treating cells with a wide range of inhibitor concentrations and measuring a relevant biological endpoint, such as the expression of a known RAR target gene.[6] It is recommended to start with a broad concentration range, for example, from 1 nM to 10 µM.[6]

Q4: How can I be sure that the observed effects are due to RAR inhibition and not off-target effects?

A4: Validating on-target effects is crucial. One common method is to use siRNA-mediated knockdown of the target protein (in this case, a specific RAR isoform).[6] If the small molecule inhibitor has no further effect in cells where the target has already been silenced by siRNA, it provides strong evidence that the inhibitor's effects are on-target.[6]

Q5: What are common reasons for seeing high cell toxicity at expected effective concentrations?

A5: High toxicity can occur if the inhibitor has off-target cytotoxic effects or if the specific cell line is particularly sensitive.[6] It is important to perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration (CC50).[6] Subsequent experiments should be conducted at concentrations well below the CC50 to minimize toxicity-related artifacts.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between experimental replicates. Inconsistent cell seeding density.Ensure a uniform single-cell suspension and consistent cell numbers across wells.
Incomplete solubilization of the inhibitor.Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before diluting in culture medium. Vortex thoroughly.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques.
No observable RAR knockdown effect. Inhibitor concentration is too low.Perform a dose-response experiment with a wider and higher concentration range.
The inhibitor is unstable in the cell culture medium.Check the stability of the compound in your specific media at 37°C over the time course of your experiment.[7]
The chosen readout is not sensitive enough.Use a more sensitive method to detect changes in RAR target gene expression (e.g., qPCR) or protein levels (e.g., Western blot).
The cell line does not have an active RAR signaling pathway.Confirm the expression of RARs and their target genes in your cell line of choice.
Significant cell death observed at concentrations expected to be effective. The inhibitor exhibits off-target toxicity.Determine the CC50 using a cell viability assay and work at concentrations below this value.[6]
The DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is consistent across all treatments and is at a non-toxic level (typically <0.5%).
RAR inhibition itself is lethal to the cells.This could be an on-target effect. Consider using a lower concentration or a shorter treatment duration.
Inconsistent knockdown results between experiments. Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Different lots of serum or media supplements.Test new lots of reagents before use in critical experiments.
Contamination of cell cultures.Regularly check for microbial contamination.[8] Discard any contaminated cultures.[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (IC50) using a Dose-Response Curve

This protocol details the steps to determine the IC50 of this compound by measuring the expression of a known RAR target gene (e.g., CYP26A1 or HOXB4) via quantitative PCR (qPCR).

Materials:

  • Cell line with a functional RAR signaling pathway (e.g., MCF-7, SH-SY5Y)

  • This compound

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • All-trans retinoic acid (ATRA)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for the RAR target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a fixed concentration of ATRA (e.g., 1 µM) to stimulate the RAR pathway.

  • Treatment:

    • Control Groups: Include wells with medium only, DMSO vehicle control, and ATRA only.

    • Experimental Groups: Treat cells with the combination of ATRA and the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • RNA Extraction and qPCR:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR to quantify the mRNA levels of the RAR target gene and the housekeeping gene.

  • Data Analysis:

    • Calculate the relative expression of the target gene normalized to the housekeeping gene.

    • Plot the normalized gene expression against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Confirming RAR Knockdown by Western Blot

This protocol describes how to verify the reduction in the protein levels of an RAR target.

Materials:

  • Cell line and culture reagents

  • This compound at the predetermined optimal concentration (e.g., near the IC50)

  • All-trans retinoic acid (ATRA)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the RAR target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Treat the cells with:

    • DMSO vehicle control

    • ATRA only

    • ATRA + this compound (at the optimal concentration)

  • Incubation: Incubate for a time sufficient to observe changes in protein expression (e.g., 48-72 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Compare the protein levels between the different treatment groups.

Data Presentation

Table 1: Example Dose-Response Data for this compound on RAR Target Gene Expression

This compound Conc. (µM)Log ConcentrationNormalized Target Gene Expression (Fold Change)% Inhibition
0.001-3.000.982
0.01-2.000.8515
0.1-1.000.5248
10.000.2377
101.000.1189
1002.000.0991

Table 2: Example Western Blot Quantification for an RAR Target Protein

TreatmentNormalized Target Protein Level (Arbitrary Units)% Knockdown vs. ATRA only
DMSO Control0.15N/A
ATRA (1 µM)1.000
ATRA + this compound (1 µM)0.2872

Visualizations

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) CRABP CRABP RA->CRABP Binds RA_CRABP RA-CRABP Complex CRABP->RA_CRABP RAR RAR RA_CRABP->RAR RA binds RA_CRABP->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoA Co-activators RAR_RXR->CoA Recruits upon RA binding RARE RARE RAR_RXR->RARE Binds CoR Co-repressors CoR->RAR_RXR Binds in absence of RA TargetGene Target Gene Transcription CoR->TargetGene Represses CoA->TargetGene Activates Inhibitor This compound Inhibitor->RAR Blocks RA binding

Caption: Simplified RAR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: New RAR Inhibitor (this compound) dose_response 1. Dose-Response Curve (qPCR for target gene) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 viability 3. Cell Viability Assay (e.g., MTT) determine_ic50->viability determine_cc50 4. Determine CC50 viability->determine_cc50 select_conc 5. Select Optimal Concentration (<< CC50, near IC50) determine_cc50->select_conc western 6. Confirm Protein Knockdown (Western Blot) select_conc->western off_target 7. Off-Target Validation (e.g., siRNA rescue) western->off_target end End: Optimized Concentration for Experiments off_target->end

Caption: Workflow for optimizing inhibitor concentration for maximum RAR knockdown.

References

How to improve the stability of Ch55-O-C3-NH2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ch55-O-C3-NH2. It focuses on addressing common stability issues encountered in solution during experiments.

Disclaimer

The compound "this compound" is not found in publicly available chemical literature. The information provided here is based on an assumed structure of a cholesterol moiety linked via a three-carbon ether chain to a primary amine (Cholesterol-O-(CH₂)₃-NH₂). The stability issues and mitigation strategies are based on the general chemical properties of primary amines, ethers, and lipophilic molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in purity over a short period. What are the likely causes?

Several factors can contribute to the degradation of this compound in solution. The primary amine is the most reactive part of the molecule and is susceptible to several degradation pathways:

  • Oxidation: The primary amine can be oxidized, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of imines, nitroso, or other oxidized species.

  • pH-Dependent Degradation: The stability of the amine is highly dependent on the pH of the solution. At alkaline pH, the free base form of the amine is more prevalent, which is more susceptible to oxidation. While the ether linkage is generally stable, extreme acidic conditions (pH < 2) could potentially lead to its cleavage over extended periods.

  • Reaction with Formulation Components: If your solution contains aldehydes, ketones, or reducing sugars (e.g., in some buffer components or media), the primary amine can react to form Schiff bases or other adducts.

Q2: What is the optimal pH range for storing this compound solutions?

For short-term storage, a slightly acidic pH range of 5.0 to 6.5 is generally recommended. In this range, the amine group will be protonated (-NH₃⁺), which significantly reduces its nucleophilicity and susceptibility to oxidation. However, the optimal pH should be determined empirically for your specific application and buffer system.

Q3: I am observing precipitation of my this compound in an aqueous buffer. How can I improve its solubility and stability?

Due to the lipophilic cholesterol backbone, this compound is expected to have low aqueous solubility. Precipitation can occur if the concentration exceeds its solubility limit in a given buffer. Consider the following strategies:

  • Use of Co-solvents: Incorporating a small percentage of an organic co-solvent such as DMSO, ethanol, or DMF can significantly improve solubility. It is crucial to ensure the chosen co-solvent is compatible with your experimental system.

  • Formulation with Surfactants or Cyclodextrins: Non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) or cyclodextrins (e.g., HP-β-CD) can be used to formulate this compound into micelles or inclusion complexes, respectively, enhancing its aqueous solubility and protecting the molecule from degradation.

Troubleshooting Guide

Issue 1: Rapid Degradation in Aqueous Buffers
Potential Cause Troubleshooting Step Expected Outcome
Oxidation 1. Degas buffers by sparging with an inert gas (e.g., argon or nitrogen) before use. 2. Add an antioxidant to the formulation. Common choices include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT). 3. Add a chelating agent like EDTA (0.1-1 mM) to sequester trace metal ions that can catalyze oxidation.Increased stability of this compound over time, as confirmed by purity analysis (e.g., HPLC).
Incorrect pH 1. Prepare solutions in a slightly acidic buffer (pH 5.0 - 6.5). 2. Verify the pH of the final solution after adding this compound.Reduced rate of degradation.
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.Slower degradation, especially when compared to a light-exposed control sample.
Issue 2: Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Reaction with Media Components 1. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). 2. Add the stock solution to the cell culture medium immediately before the experiment to minimize incubation time in the complex medium.More consistent and reproducible assay results.
Adsorption to Labware 1. Use low-adhesion plasticware (e.g., polypropylene) for storing and handling solutions. 2. Consider adding a small amount of a non-ionic surfactant to your buffer to reduce non-specific binding.Improved recovery and more accurate final concentrations in your experiments.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under different conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 100 µM in different buffer systems (e.g., PBS pH 7.4, Acetate buffer pH 5.5).

    • Prepare parallel solutions containing potential stabilizers (e.g., 100 µM ascorbic acid, 1 mM EDTA).

  • Incubation:

    • Divide each test solution into two sets. Wrap one set in aluminum foil (light-protected) and leave the other exposed to ambient light.

    • Incubate all samples at a controlled temperature (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately analyze the samples by Reverse-Phase HPLC (RP-HPLC) to determine the remaining percentage of the parent compound. A C18 column is typically suitable for lipophilic molecules. The mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Data Analysis: Plot the percentage of intact this compound versus time for each condition to determine the degradation rate.

Visual Diagrams

G cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) dilute Dilute into Test Buffers (e.g., pH 5.5, pH 7.4) stock->dilute additives Add Stabilizers (Optional) (e.g., Antioxidant, Chelator) dilute->additives temp Temperature (4°C, 25°C, 37°C) additives->temp light Light Exposure (Protected vs. Exposed) additives->light sampling Collect Aliquots (t = 0, 2, 4, 8... hrs) temp->sampling light->sampling hplc RP-HPLC Analysis sampling->hplc data Plot % Intact Compound vs. Time hplc->data G cluster_pathways Potential Degradation Pathways cluster_factors Contributing Factors compound This compound (in Solution) oxidation Oxidized Products (e.g., Imines) compound->oxidation reaction Adducts (e.g., Schiff Bases) compound->reaction oxygen Dissolved O2 oxygen->oxidation metals Metal Ions metals->oxidation light Light light->oxidation ph High pH ph->oxidation aldehydes Aldehydes/ Ketones aldehydes->reaction

Technical Support Center: Synthesis and Purification of Ch55-O-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Ch55-O-C3-NH2" appears to be a specialized or proprietary compound, as there is no specific information regarding its synthesis and purification in publicly available literature. This guide provides troubleshooting advice based on a generalized structure, R-O-(CH₂)₃-NH₂, where "R" represents the "Ch55" core. The strategies discussed are based on standard organic chemistry principles for the synthesis of molecules containing an ether linkage and a primary amine.

Hypothetical Synthesis Workflow

A common synthetic route for a molecule with the structure R-O-(CH₂)₃-NH₂ would involve a three-step process: protection of the amine, formation of the ether linkage, and subsequent deprotection of the amine.

G cluster_0 Step 1: Protection cluster_1 Step 2: Ether Synthesis (Williamson) cluster_2 Step 3: Deprotection A H₂N-(CH₂)₃-OH (3-Amino-1-propanol) B Boc₂O, Base C BocHN-(CH₂)₃-OH (Protected Amino Alcohol) B->C Boc Protection G BocHN-(CH₂)₃-OTs (or other leaving group) C->G Activate Alcohol (e.g., TsCl, pyridine) D R-OH ('Ch55' Core) E Strong Base (e.g., NaH) F R-O⁻Na⁺ (Alkoxide) E->F Deprotonation H R-O-(CH₂)₃-NHBoc (Protected Final Product) G->H SN2 Reaction I Acid (e.g., TFA or HCl) J R-O-(CH₂)₃-NH₂ (Final Product: Ch55-O-C3-NH₂) I->J Boc Removal

Caption: Hypothetical 3-step synthesis of R-O-(CH₂)₃-NH₂.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis and purification process.

Part 1: Synthesis - Ether Formation

The Williamson ether synthesis is a robust method but can be prone to side reactions.[1][2][3]

Q1: My yield for the ether synthesis step is very low. What are the common causes?

A1: Low yields in Williamson ether synthesis are frequently due to a competing E2 elimination reaction.[4][5] This is especially prominent when using secondary or tertiary alkyl halides.[2][3] To favor the desired Sₙ2 reaction, consider the following:

  • Choice of Alkyl Halide: Ensure the leaving group is on the 3-carbon chain (a primary halide), not on the "Ch55" core, if it is secondary or tertiary. Primary alkyl halides are best for Sₙ2 reactions.[2][6]

  • Base Strength: A strong base like sodium hydride (NaH) is needed to fully deprotonate the alcohol to form the alkoxide nucleophile.[4][7] Incomplete deprotonation will result in unreacted starting material.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[4] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.[4]

  • Solvent: Use a polar aprotic solvent like DMF or acetonitrile.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]

ParameterCondition Favoring Sₙ2 (Ether)Condition Favoring E2 (Alkene)
Alkyl Halide Primary > SecondaryTertiary > Secondary
Base Less sterically hinderedSterically hindered (e.g., t-BuOK)
Temperature LowerHigher
Solvent Polar aprotic (e.g., DMF, DMSO)-

Q2: My reaction TLC shows a new, non-polar spot in addition to my desired product. What could it be?

A2: This is likely an alkene byproduct from an E2 elimination reaction.[4][5] The alkoxide, in addition to being a nucleophile, is also a strong base and can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.[4] To minimize this, ensure you are using a primary alkyl halide and consider running the reaction at a lower temperature.[2][4]

G Start Low Yield in Ether Synthesis CheckHalide Is the alkyl halide primary? Start->CheckHalide CheckTemp Is the reaction temperature high? CheckHalide->CheckTemp Yes UsePrimary Action: Redesign synthesis to use a primary halide. CheckHalide->UsePrimary No CheckBase Is the alcohol fully deprotonated? CheckTemp->CheckBase No LowerTemp Action: Lower the reaction temperature. CheckTemp->LowerTemp Yes UseStrongerBase Action: Use a stronger base (e.g., NaH) in an anhydrous solvent. CheckBase->UseStrongerBase No Success Improved Yield CheckBase->Success Yes UsePrimary->Success LowerTemp->Success UseStrongerBase->Success

Caption: Troubleshooting low yield in Williamson ether synthesis.

Part 2: Synthesis - Amine Deprotection

The tert-butoxycarbonyl (Boc) group is a common amine protecting group, typically removed under acidic conditions.[8][9]

Q1: My Boc-deprotection reaction is not going to completion. What can I do?

A1: Incomplete deprotection is usually due to insufficient acid strength or reaction time.

  • Acid: Trifluoroacetic acid (TFA) is very effective for Boc removal.[8][10] It is often used neat or as a 25-50% solution in a solvent like dichloromethane (B109758) (DCM).[10] If using hydrochloric acid (HCl), a 4M solution in dioxane or diethyl ether is standard.[10]

  • Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[10] If the reaction is sluggish, you can let it stir longer. Monitor the reaction by TLC until the starting material is fully consumed.

Q2: My compound is sensitive to strong acid. Are there alternative methods to remove a Boc group?

A2: While strong acid is the most common method, other options exist for acid-labile compounds, though they may require more optimization.[10] For example, heating the Boc-protected amine can sometimes cause thermal deprotection.[11] Certain Lewis acids, like zinc bromide in DCM, can also cleave Boc groups, sometimes with different selectivity compared to protic acids.[8]

Part 3: Purification

Primary amines can be challenging to purify via standard flash column chromatography due to their basic nature.

Q1: My amine product is streaking badly on my silica (B1680970) gel column, and the fractions are not clean.

A1: This is a very common problem. The basic amine interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[12]

  • Solution 1: Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent.[12] Typically, 0.5-2% triethylamine (B128534) (TEA) is added to the solvent system (e.g., ethyl acetate (B1210297)/hexanes).[12][13] The TEA will compete with your product for the acidic sites on the silica, allowing your compound to elute with a much better peak shape.[12]

  • Solution 2: Use a Different Stationary Phase: If adding TEA is not effective or is incompatible with your molecule, consider using a more inert stationary phase like basic alumina (B75360) or amine-functionalized silica.[12]

  • Solution 3: Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase (C18) flash chromatography can be an excellent alternative to normal-phase silica gel.[14]

Q2: I am losing a significant amount of my product on the column. Where is it going?

A2: Your product is likely irreversibly binding to the acidic silica gel.[12] This is a common fate for basic compounds on standard silica. Using a basic modifier like triethylamine or switching to a different stationary phase as described above should prevent this loss.[12]

Q3: What is the best way to do an aqueous workup to isolate my primary amine?

A3: After the deprotection step, your amine will be in the form of an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride). To isolate the free amine, you will need to perform a basic workup.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the excess acid and deprotonate your product. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Separate the organic layer.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Experimental Protocols

The following are generalized protocols and should be adapted based on the specific properties of the "Ch55" core.

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the "Ch55"-OH starting material (1.0 eq.) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.

  • Addition: Add a solution of the N-Boc-3-bromopropane (or tosylate, 1.1 eq.) in anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection
  • Setup: Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq., or a 25% v/v solution in DCM) to the solution at room temperature.[10]

  • Reaction: Stir the mixture for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. To ensure all TFA is removed, you can co-evaporate with toluene (B28343) (3x).[15]

  • Isolation: Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize the salt and isolate the free amine. Dry the organic layer and concentrate to yield the final product.

Protocol 3: General Procedure for Flash Column Chromatography of a Primary Amine
  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A common starting point is a mixture of ethyl acetate and hexanes.

  • Add Modifier: To the chosen solvent system, add 1% triethylamine (v/v). For example, to 500 mL of eluent, add 5 mL of TEA.[13]

  • Column Packing: Pack a glass column with silica gel using the TEA-modified solvent system.

  • Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM) and load it onto the column.

  • Elution: Elute the column with the TEA-modified solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

References

Technical Support Center: Overcoming Off-Target Effects of Ch55-O-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of the novel Kinase X inhibitor, Ch55-O-C3-NH2.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target, Kinase X.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed biological effect may not be due to the inhibition of Kinase X.[1] Furthermore, off-target binding can cause cellular toxicity, which can complicate the evaluation of the compound's therapeutic potential.[1][2]

Q2: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?

A2: Common indicators that you may be observing off-target effects include:

  • High levels of cytotoxicity: Significant cell death in non-cancerous cell lines at concentrations required for efficacy in cancer cell lines.

  • Inconsistent results with other inhibitors: Observing a different cellular phenotype when using a structurally different inhibitor for Kinase X.[2][3]

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when Kinase X is knocked down or knocked out using techniques like siRNA or CRISPR-Cas9.[1][2]

Q3: How can I determine if the observed effects in my experiment are due to on-target inhibition of Kinase X or off-target interactions of this compound?

A3: A multi-pronged approach is recommended to deconvolute on-target from off-target effects:

  • Orthogonal Validation: Use alternative methods to inhibit Kinase X, such as genetic knockdown (siRNA/shRNA) or knockout (CRISPR-Cas9), and compare the resulting phenotype with that of this compound treatment.[2] If the phenotypes do not match, off-target effects are likely.

  • Rescue Experiments: Transfect cells with a drug-resistant mutant of Kinase X.[3] This should reverse the on-target effects of this compound but not the off-target effects.[3]

  • Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of this compound to Kinase X within intact cells, confirming target engagement.[1]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines at effective concentrations.
  • Possible Cause: Off-target inhibition of Kinase Y, which is essential for the survival of these cells.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the lowest effective concentration of this compound that inhibits Kinase X activity without causing significant cytotoxicity in non-cancerous cells.[1]

    • Kinome-wide selectivity screen: Profile this compound against a broad panel of kinases to identify unintended targets like Kinase Y.[3]

    • Test alternative inhibitors: Use a structurally different Kinase X inhibitor to see if the cytotoxicity persists.[3] If it does not, the toxicity is likely an off-target effect of this compound.

Issue 2: Inconsistent or unexpected experimental results compared to published data for Kinase X inhibition.
  • Possible Cause: The observed phenotype is a combination of on-target and off-target effects, or is dominated by off-target effects.

  • Troubleshooting Steps:

    • Validate with genetic tools: Use CRISPR-Cas9 to knock out Kinase X and verify if the phenotype matches that of this compound treatment.[4] A discrepancy points towards significant off-target effects.[4]

    • Analyze downstream signaling: Use western blotting to check the phosphorylation status of known downstream targets of Kinase X and also key proteins in pathways related to potential off-targets like Kinase Y.[3] Unexpected changes can indicate off-target activity.[3]

    • Perform a rescue experiment: Introduce a version of Kinase X that is resistant to this compound. If the phenotype is not reversed, it confirms off-target effects.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Description
Kinase X (On-Target) 15 Intended therapeutic target.
Kinase Y (Off-Target)50Known to be involved in cell survival pathways.
Kinase Z> 10,000No significant inhibition.
Kinase A2,500Moderate off-target inhibition.
Kinase B> 10,000No significant inhibition.
A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[3]
Table 2: Cell Viability (MTS Assay) after 72h Treatment with this compound
Cell LinePrimary Target ExpressedEC50 (nM)
Fictional Cancer Type AKinase X25
Normal Epithelial CellsKinase Y75
Kinase X Knockout Cancer CellsNone> 10,000

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.[4]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a commercially available panel, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence or luminescence).[4]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with Kinase X in a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[1]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

  • Protein Quantification: Quantify the amount of Kinase X in the soluble fraction using Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

Protocol 3: CRISPR-Cas9 Knockout for Target Validation

Objective: To determine if the genetic removal of Kinase X recapitulates the phenotype observed with this compound.[2]

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene for Kinase X into a Cas9 expression vector.[2]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells.[2]

  • Clonal Isolation: Isolate single-cell clones.[2]

  • Knockout Validation: Confirm the knockout of the Kinase X gene and absence of the protein via sequencing and Western blot.

  • Phenotypic Analysis: Perform the relevant phenotypic assays (e.g., cell viability) on the knockout clones and compare the results to cells treated with this compound.[2]

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Ch55_on This compound KinaseX Kinase X Ch55_on->KinaseX Inhibits DownstreamX Downstream Effector X KinaseX->DownstreamX Activates CancerGrowth Cancer Cell Proliferation DownstreamX->CancerGrowth Promotes Ch55_off This compound KinaseY Kinase Y Ch55_off->KinaseY Inhibits DownstreamY Downstream Effector Y KinaseY->DownstreamY Maintains Toxicity Cellular Toxicity DownstreamY->Toxicity Prevents

Caption: On-target vs. off-target signaling pathways of this compound.

G start Start: Unexpected Cytotoxicity or Phenotype Observed dose_response 1. Perform Dose-Response Curve (Lowest Effective Concentration) start->dose_response orthogonal 2. Orthogonal Validation (e.g., CRISPR KO of Kinase X) dose_response->orthogonal phenotype_match Phenotypes Match? orthogonal->phenotype_match on_target Likely On-Target Effect phenotype_match->on_target Yes off_target Likely Off-Target Effect phenotype_match->off_target No rescue 3. Rescue Experiment with Drug-Resistant Kinase X Mutant on_target->rescue off_target->rescue phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued confirm_on_target Confirmed On-Target phenotype_rescued->confirm_on_target Yes confirm_off_target Confirmed Off-Target phenotype_rescued->confirm_off_target No

Caption: Experimental workflow for troubleshooting off-target effects.

G cluster_on On-Target Hypothesis cluster_off Off-Target Hypothesis phenotype Observed Phenotype with this compound crispr_ko CRISPR KO of Kinase X phenotype->crispr_ko rescue_exp Rescue with Drug-Resistant Kinase X phenotype->rescue_exp phenotype_recap Phenotype Recapitulated crispr_ko->phenotype_recap conclusion_on Conclusion: Effect is On-Target phenotype_recap->conclusion_on Supports On-Target phenotype_no_rescue Phenotype Not Rescued rescue_exp->phenotype_no_rescue conclusion_off Conclusion: Effect is Off-Target phenotype_no_rescue->conclusion_off Supports Off-Target

Caption: Logical diagram for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Troubleshooting RAR Degradation Failures with Ch55-O-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of Retinoic Acid Receptor (RAR) degradation when using the synthetic agonist Ch55-O-C3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to interact with RAR?

This compound is a synthetic retinoid, presumably a derivative of the potent pan-RAR agonist, Ch55.[1][2] Ch55 is known to bind to RARα, RARβ, and RARγ with high affinity and activate their transcriptional activity.[1][2] Typically, agonist-induced activation of RAR leads to its degradation via the ubiquitin-proteasome pathway.[3] This degradation is considered a crucial mechanism for terminating the retinoid signal.

Q2: Why is my this compound not inducing RAR degradation, even though it appears to be a potent agonist?

The lack of RAR degradation, despite the presumed agonistic activity of this compound, can be attributed to several potential factors at the molecular level. The chemical modification on the Ch55 scaffold, indicated by "-O-C3-NH2", might uncouple transcriptional activation from receptor degradation. The primary hypotheses are:

  • Altered Receptor Conformation: The binding of this compound may induce a conformation in the RAR ligand-binding domain that is sufficient for co-activator recruitment and gene transcription but is not optimal for the recruitment of the E3 ubiquitin ligase required for degradation.

  • Steric Hindrance: The appended C3-NH2 moiety could sterically block the interaction site for the ubiquitination machinery on the RAR surface.

  • Differential Co-regulator Recruitment: The specific conformation induced by this compound might favor a subset of co-regulators that do not facilitate the subsequent recruitment of the degradation machinery.

Q3: What is the established mechanism of ligand-induced RAR degradation?

Ligand-induced RAR degradation is a multi-step process tightly linked to its transcriptional activity.[3] The key steps are:

  • Ligand Binding: An RAR agonist, such as all-trans retinoic acid (ATRA), binds to the ligand-binding pocket of RAR.[4]

  • Conformational Change: This binding induces a conformational change in the receptor, particularly in the Activation Function-2 (AF-2) domain.[5][6]

  • Co-activator Recruitment: The new conformation of the AF-2 domain creates a binding surface for co-activator proteins, which are essential for initiating gene transcription.[7][8]

  • Ubiquitination: The transcriptionally active RAR complex is then recognized by an E3 ubiquitin ligase, which attaches a polyubiquitin (B1169507) chain to the receptor.[3]

  • Proteasomal Degradation: The polyubiquitinated RAR is recognized and degraded by the 26S proteasome.[3]

Troubleshooting Guide: this compound Fails to Degrade RAR

This guide provides a systematic approach to investigate why this compound is not inducing RAR degradation in your experimental system.

Problem: No observable decrease in RAR protein levels after treatment with this compound.

Table 1: Summary of Potential Reasons and Troubleshooting Experiments

Potential Reason Key Question Suggested Experiment Expected Outcome if Hypothesis is True
1. Inactive Compound Is the this compound compound active and engaging the target?RAR Transcriptional Activity Assay (e.g., Luciferase Reporter Assay)This compound will induce the expression of a RARE-driven reporter gene, confirming it is a functional agonist.
2. Altered RAR Conformation Does this compound induce a different RAR conformation compared to ATRA?Limited Proteolysis AssayThe pattern of RAR fragments generated by protease digestion will differ between ATRA-bound and this compound-bound states.
3. Impaired Ubiquitination Is the ubiquitination of RAR affected by this compound treatment?Co-Immunoprecipitation (Co-IP) of RAR and UbiquitinIn the presence of a proteasome inhibitor, ATRA treatment will show an increase in polyubiquitinated RAR, while this compound treatment will show significantly less or no increase.
4. Blocked E3 Ligase Interaction Does this compound prevent the interaction of RAR with its E3 ligase?Co-IP of RAR and the candidate E3 ligaseATRA treatment will show an interaction between RAR and the E3 ligase, while this compound treatment will show a reduced or absent interaction.
5. Intact Proteasome Function Is the proteasome functional in the experimental system?Proteasome Activity AssayThe proteasome activity in cell lysates will be measurable and can be inhibited by a known proteasome inhibitor like MG132.

Detailed Experimental Protocols

Experiment 1: Cycloheximide (B1669411) (CHX) Chase Assay to Monitor RAR Degradation

This assay measures the half-life of a protein by inhibiting new protein synthesis.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with 10-50 µg/mL cycloheximide (CHX) to inhibit protein synthesis.[9][10][11] Immediately after adding CHX, treat the cells with this compound, all-trans retinoic acid (ATRA) as a positive control, or vehicle (e.g., DMSO) as a negative control.

  • Time Course Collection: Harvest cell lysates at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting using an antibody specific for the RAR isoform of interest. Also, probe for a stable housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities for RAR and the loading control at each time point. Normalize the RAR intensity to the loading control. Plot the normalized RAR intensity against time to determine the degradation rate.

Experiment 2: Co-Immunoprecipitation (Co-IP) to Detect RAR Ubiquitination

This experiment determines if RAR is ubiquitinated in response to ligand treatment.

Protocol:

  • Cell Treatment: Treat cells with this compound or ATRA in the presence of a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow for the accumulation of polyubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a suitable Co-IP lysis buffer containing protease and deubiquitinase inhibitors.[12][13][14]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the RAR isoform of interest overnight at 4°C. Then, add protein A/G beads to pull down the RAR-antibody complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated RAR. A smear of high molecular weight bands will indicate polyubiquitination. You can also re-probe the membrane with an anti-RAR antibody to confirm the immunoprecipitation of RAR.

Experiment 3: In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of a ligand-bound RAR to be ubiquitinated.

Protocol:

  • Reaction Components: In a microcentrifuge tube, combine purified recombinant RAR, an E1 activating enzyme, an E2 conjugating enzyme, a candidate E3 ligase (if known), and ubiquitin.[15][16][17][18]

  • Ligand Addition: Add this compound, ATRA, or vehicle to the reaction mixtures.

  • Initiate Reaction: Start the reaction by adding ATP and incubate at 30-37°C for 1-2 hours.

  • Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an anti-RAR antibody. An upward shift in the molecular weight of RAR or a ladder of bands will indicate ubiquitination.

Experiment 4: Proteasome Activity Assay

This assay confirms that the proteasome is functional in your cell line.

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates in a buffer that preserves proteasome activity.[19][20][21]

  • Fluorogenic Substrate: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to the cell lysates.[22][23]

  • Measurement: Measure the fluorescence generated over time using a fluorometer. An increase in fluorescence indicates proteasome activity.

  • Inhibitor Control: As a negative control, pre-incubate a sample of the cell lysate with a proteasome inhibitor (e.g., MG132) before adding the substrate. This should significantly reduce the fluorescence signal.

Visualizations

Diagram 1: RAR Signaling and Degradation Pathway

RAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Degradation Pathway Ch55-O-C3-NH2_cyto This compound Ch55-O-C3-NH2_nuc This compound Ch55-O-C3-NH2_cyto->Ch55-O-C3-NH2_nuc translocates RAR RAR Ch55-O-C3-NH2_nuc->RAR binds RARE RARE RAR->RARE binds CoRepressor Co-Repressor RAR->CoRepressor releases CoActivator Co-Activator RAR->CoActivator recruits E3_Ligase E3 Ligase RAR->E3_Ligase recruits? Proteasome 26S Proteasome RAR->Proteasome targets RXR RXR RXR->RARE binds CoRepressor->RAR binds in absence of ligand CoActivator->RARE activates transcription E3_Ligase->RAR poly-ubiquitinates Ub Ubiquitin Degraded_RAR Degraded Peptides Proteasome->Degraded_RAR degrades

Caption: Overview of RAR signaling and the ubiquitin-proteasome degradation pathway.

Diagram 2: Troubleshooting Workflow for Lack of RAR Degradation

Troubleshooting_Workflow Start Start: No RAR degradation with this compound Check_Activity Is the compound a functional RAR agonist? Start->Check_Activity Reporter_Assay Perform RARE Luciferase Assay Check_Activity->Reporter_Assay Test Check_Ubiquitination Is RAR being ubiquitinated? Reporter_Assay->Check_Ubiquitination Yes (Agonist) Hypothesis2 Hypothesis: Compound is inactive or does not engage RAR. Reporter_Assay->Hypothesis2 No (Not an Agonist) CoIP_Ub Perform RAR-Ubiquitin Co-IP Check_Ubiquitination->CoIP_Ub Test Check_Proteasome Is the proteasome functional? CoIP_Ub->Check_Proteasome Yes Hypothesis1 Hypothesis: Altered conformation or steric hindrance prevents E3 ligase recruitment. CoIP_Ub->Hypothesis1 No Proteasome_Assay Perform Proteasome Activity Assay Check_Proteasome->Proteasome_Assay Test Proteasome_Assay->Hypothesis1 Yes (Functional) Hypothesis3 Hypothesis: Proteasome pathway is inhibited. Proteasome_Assay->Hypothesis3 No (Inhibited)

Caption: A logical workflow to troubleshoot the lack of RAR degradation.

Diagram 3: Comparison of Ligand-Induced RAR Conformations

Ligand_Conformation cluster_ATRA ATRA Binding cluster_Ch55 This compound Binding RAR_ATRA RAR AF-2 Domain (Active Conformation) CoActivator_ATRA Co-Activator RAR_ATRA:af2->CoActivator_ATRA recruits E3_Ligase_ATRA E3 Ligase RAR_ATRA:af2->E3_Ligase_ATRA recruits Degradation_ATRA Degradation E3_Ligase_ATRA->Degradation_ATRA leads to RAR_Ch55 RAR AF-2 Domain (Altered Conformation) CoActivator_Ch55 Co-Activator RAR_Ch55:af2->CoActivator_Ch55 recruits E3_Ligase_Ch55 E3 Ligase RAR_Ch55:af2->E3_Ligase_Ch55 fails to recruit No_Degradation No Degradation RAR_Ch55->No_Degradation Linker C3-NH2 Linker Linker->E3_Ligase_Ch55 steric hindrance?

Caption: Hypothetical comparison of RAR conformations induced by different ligands.

References

Best practices for storing and handling Ch55-O-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing Ch55-O-C3-NH2 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as RAR ligand 1, is a derivative of the Ch55 compound. It specifically targets the Retinoic Acid Receptor (RAR).[1] It is commonly used as a building block in the synthesis of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are a class of targeted protein degraders similar to PROTACs (Proteolysis Targeting Chimeras).[1] The amine group (-NH2) on the C3 linker allows for its conjugation to an E3 ligase ligand, forming the bifunctional SNIPER molecule.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDuration
Powder-20°C3 years
In solvent-80°C1 year

Data sourced from TargetMol.[1]

Q3: What are the general handling precautions for this compound?

A3: As with any chemical reagent, proper handling procedures should be followed to ensure safety and experimental success. Always consult the Safety Data Sheet (SDS) for complete safety information. General guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Troubleshooting Guides

Issue 1: Low Yield During SNIPER/PROTAC Synthesis

  • Symptom: Poor yield of the final bifunctional degrader after coupling this compound to an E3 ligase ligand.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Amide Coupling Reaction - Ensure you are using an appropriate coupling reagent (e.g., HATU, HOBt/EDC).- Optimize the reaction conditions, including temperature, reaction time, and solvent. Anhydrous conditions are often critical.- Use a mild excess of the coupling reagents and the E3 ligase ligand carboxylic acid.
Degradation of Reactants - Verify the quality and purity of this compound and the E3 ligase ligand before starting the reaction.- Ensure that the amine group on this compound has not been oxidized.
Steric Hindrance - The reactive sites on either molecule may be sterically hindered. Consider using a linker with a different length or composition to improve accessibility.

Issue 2: Poor Solubility of the Final SNIPER/PROTAC Compound

  • Symptom: The synthesized degrader containing the this compound moiety has low aqueous solubility, making it difficult to formulate for cellular assays.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
High Lipophilicity - PROTACs and SNIPERs often have high molecular weights and are lipophilic, leading to poor solubility.[2][][4]
Formulation Issues - Prepare stock solutions in an appropriate organic solvent like DMSO.- For aqueous buffers, consider the use of co-solvents or solubilizing agents. However, be mindful of their potential effects on your experimental system.[]
Aggregation - High concentrations of the compound can lead to aggregation.[2] Determine the critical aggregation concentration and work with concentrations below this threshold.

Issue 3: Lack of Target Protein Degradation in Cellular Assays

  • Symptom: The SNIPER compound synthesized with this compound does not induce the degradation of the target protein.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Cell Permeability - The physicochemical properties of the final compound may limit its ability to cross the cell membrane.[2][4] Consider optimizing the linker to improve cell permeability.
Instability in Culture Media - The compound may be unstable in the aqueous environment of the cell culture media. Assess the chemical stability of your compound under experimental conditions.[2]
Metabolic Instability - The compound may be rapidly metabolized by cellular enzymes.[2] Evaluate the metabolic stability of your SNIPER in liver microsomes or hepatocytes.
Suboptimal Ternary Complex Formation - The linker length and composition are critical for the formation of a stable ternary complex between the target protein, the SNIPER, and the E3 ligase.[5][6] It may be necessary to synthesize a library of compounds with different linkers to identify an optimal one.

Experimental Protocols

General Protocol for Western Blotting to Assess Protein Degradation

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the SNIPER compound (synthesized using this compound) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Loading Control: Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the SNIPER concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

experimental_workflow cluster_synthesis SNIPER Synthesis cluster_assay Cellular Degradation Assay Ch55 This compound Coupling Amide Coupling Ch55->Coupling E3_ligand E3 Ligase Ligand E3_ligand->Coupling SNIPER SNIPER Compound Coupling->SNIPER Treatment SNIPER Treatment SNIPER->Treatment Cell_culture Cell Culture Cell_culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_blot Western Blot Lysis->Western_blot Analysis Data Analysis Western_blot->Analysis

Caption: Workflow from SNIPER synthesis to cellular degradation assay.

troubleshooting_logic Start No Target Degradation Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Stability Evaluate Compound Stability Start->Check_Stability Check_Ternary Optimize Ternary Complex Formation Start->Check_Ternary Redesign_Linker Redesign Linker Check_Permeability->Redesign_Linker Low Modify_Formulation Modify Formulation Check_Stability->Modify_Formulation Low Synthesize_Analogs Synthesize Analogs Check_Ternary->Synthesize_Analogs Suboptimal

Caption: Troubleshooting logic for lack of target protein degradation.

References

Refining Ch55-O-C3-NH2 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing treatment duration with Ch55-O-C3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and treatment duration for this compound in vitro?

A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific model. As a starting point, a concentration range of 1 µM to 50 µM and time points from 24 to 72 hours are suggested.

Q2: I am observing significant cytotoxicity even at short treatment durations. What could be the cause?

A2: High cytotoxicity at early time points could be due to several factors:

  • Off-target effects: At higher concentrations, this compound may have off-target activities leading to cellular stress and death.[1][2] Consider reducing the concentration.

  • Cell line sensitivity: The cell line you are using may be particularly sensitive to the mechanism of action of this compound.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in your culture medium.

Q3: I am not observing the expected downstream signaling inhibition. What should I check?

A3: If you are not seeing the expected inhibition of downstream signaling pathways, consider the following:

  • Treatment duration: The effect on downstream targets may be transient. Perform a time-course experiment, including early time points (e.g., 1, 4, 8, and 24 hours), to capture the dynamics of pathway inhibition.

  • Compound stability: Ensure the compound is properly stored and handled to maintain its activity.

  • Cellular context: The specific genetic and proteomic background of your cell line can influence the cellular response to the inhibitor.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or edge effects in multi-well plates.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a calibrated pipette for adding the compound and mix thoroughly.

    • Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.

Issue 2: Discrepancy Between Cytotoxicity and Target Inhibition
  • Possible Cause: The observed cell death may be due to off-target effects rather than the intended mechanism of action.[1][2]

  • Solution:

    • Perform target engagement assays to confirm that this compound is binding to its intended target at the concentrations used.

    • Use a lower, non-toxic concentration of the compound and assess target inhibition.

    • Consider using a rescue experiment by overexpressing the target protein to see if it alleviates the cytotoxic effects.

Data Presentation

Table 1: Effect of this compound Treatment Duration on Cell Viability (Hypothetical Data)

Treatment Duration (hours)Cell Viability (%) at 10 µMCell Viability (%) at 25 µM
2485 ± 565 ± 7
4860 ± 840 ± 6
7245 ± 620 ± 5

Table 2: Time-Dependent Inhibition of Downstream Effector p-ERK (Hypothetical Data)

Treatment Duration (hours)p-ERK Levels (Normalized to Control) at 10 µM
10.4 ± 0.1
40.2 ± 0.05
80.3 ± 0.08
240.6 ± 0.15

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired durations (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Normalize the results to the vehicle-treated control wells.

Western Blot for p-ERK Analysis
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration for various time points (e.g., 1, 4, 8, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Ch55_O_C3_NH2 This compound Ch55_O_C3_NH2->MEK Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway for this compound, a putative MEK inhibitor.

Experimental_Workflow Start Start Cell_Culture Seed Cells Start->Cell_Culture Treatment Treat with this compound (Time-course & Dose-response) Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Viability_Assay Cell Viability Assay Endpoint_Analysis->Viability_Assay Western_Blot Western Blot for Downstream Targets Endpoint_Analysis->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for optimizing this compound treatment duration.

References

Technical Support Center: Cell Line-Specific Optimization for Small Molecule Inhibitor Experiments (Ch55-O-C3-NH2 Analogue)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "Ch55-O-C3-NH2" is not publicly available. This guide has been created using a hypothetical analogue, "Compound-X," a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, to demonstrate a comprehensive technical support resource for researchers. The experimental protocols, data, and troubleshooting advice are based on established methodologies for working with small molecule inhibitors in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound-X in a new cell line?

A1: For a new cell line, we recommend starting with a broad range of concentrations to determine the optimal working concentration. A typical starting range is from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint.

Q2: How should I dissolve and store Compound-X?

A2: Compound-X is typically dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing significant cell death even at low concentrations of Compound-X. What could be the cause?

A3: High cytotoxicity at low concentrations could be due to several factors:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations of the PI3K/Akt/mTOR pathway.

  • Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%.

  • Compound Instability: The compound may be degrading in the culture medium. Prepare fresh dilutions for each experiment.

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects leading to toxicity.

We recommend performing a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.

Q4: I am not observing the expected downstream effects of PI3K/Akt/mTOR inhibition. What should I do?

A4: If you are not observing the expected effects, consider the following:

  • Sub-optimal Concentration: Your chosen concentration may be too low. Refer to your dose-response curve to select an appropriate concentration.

  • Incorrect Timepoint: The timing of your endpoint analysis may be too early or too late. Perform a time-course experiment to determine the optimal time to observe the desired effect.

  • Cell Line Resistance: The cell line you are using may have redundant signaling pathways or mutations that confer resistance to PI3K/Akt/mTOR inhibition.

  • Compound Inactivity: Verify the integrity of your Compound-X stock solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Solubility in Aqueous Medium Compound-X has low aqueous solubility.Prepare a high-concentration stock in DMSO. When diluting into aqueous medium, vortex or sonicate briefly. Avoid precipitation by not exceeding the solubility limit in the final medium.
Inconsistent Results Between Experiments Variability in cell passage number, cell density, or compound preparation.Use cells within a consistent passage number range. Seed cells at the same density for each experiment. Prepare fresh dilutions of Compound-X from the same stock for each experiment.
Unexpected Phenotypic Changes Off-target effects of the compound.Perform a literature search for known off-target effects of similar compounds. Use a lower, more specific concentration. Validate your findings using a secondary inhibitor or a genetic approach (e.g., siRNA).
Difficulty in Detecting Downstream Protein Phosphorylation Changes Sub-optimal antibody for Western blotting, issues with sample preparation, or timing of analysis.Optimize your Western blot protocol, including antibody concentration and incubation times. Use phosphatase inhibitors in your lysis buffer. Perform a time-course experiment to identify the peak of signaling inhibition.

Quantitative Data Summary

Table 1: IC50 Values of Compound-X in Various Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
U87 MGGlioblastoma8.5
PC-3Prostate Cancer25.1

Table 2: Time-Dependent Inhibition of Akt Phosphorylation by Compound-X (10 µM) in MCF-7 Cells

Time Pointp-Akt (Ser473) Level (Normalized to Control)
0 h1.00
2 h0.65
6 h0.32
12 h0.15
24 h0.18

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-Akt
  • Cell Lysis: After treatment with Compound-X, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P- mTORC1 mTORC1 Akt->mTORC1 P- S6K p70S6K mTORC1->S6K P- fourEBP1 4E-BP1 mTORC1->fourEBP1 P- Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation CompoundX Compound-X CompoundX->PI3K

Caption: Hypothetical signaling pathway of Compound-X inhibiting the PI3K/Akt/mTOR cascade.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed Cells B Treat with Compound-X (0.1 - 100 µM) A->B C Incubate for 72h B->C D MTT Assay C->D E Determine IC50 D->E G Treat with IC50 concentration E->G Use IC50 F Seed Cells F->G H Lyse cells at different time points (0, 2, 6, 12, 24h) G->H I Western Blot for p-Akt H->I J Determine Optimal Timepoint I->J Troubleshooting_Tree Start No observed effect of Compound-X Q1 Is the compound dissolved properly? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No (Precipitate visible) Q1->A1_no Q2 Is the concentration optimal? A1_yes->Q2 Solubilize Re-dissolve stock. Use sonication if necessary. A1_no->Solubilize A2_yes Yes Q2->A2_yes A2_no No (Based on literature or guess) Q2->A2_no Q3 Is the timepoint correct? A2_yes->Q3 DoseResponse Perform a dose-response (MTT Assay). A2_no->DoseResponse A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no End Consider cell line resistance or off-target effects. A3_yes->End TimeCourse Perform a time-course (Western Blot). A3_no->TimeCourse

Technical Support Center: Minimizing Cytotoxicity of Ch55-O-C3-NH2 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the cytotoxicity of the novel small molecule Ch55-O-C3-NH2 in long-term cell culture experiments. Since this compound is not described in publicly available literature, this guide focuses on general principles and best practices applicable to uncharacterized small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of this compound-induced cytotoxicity in my cell culture experiments?

A1: Cytotoxicity from a novel small molecule like this compound can stem from several factors:

  • High Concentrations: Exceeding the therapeutic or effective concentration can lead to off-target effects and generalized cellular stress, resulting in cell death.[1]

  • Prolonged Exposure: Continuous exposure, especially in long-term studies, can disrupt essential cellular pathways and lead to an accumulation of toxic effects.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells, particularly at concentrations above 0.5%.[1][2][3]

  • Compound Instability: The molecule may degrade in the culture medium over time, potentially forming byproducts that are more toxic than the parent compound.[2]

  • Off-Target Effects: The compound may interact with unintended cellular targets, disrupting critical pathways necessary for cell survival.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[1][2]

Q2: How do I determine the optimal, non-toxic working concentration of this compound?

A2: The optimal concentration should be determined empirically for each cell line. The recommended approach is to perform a dose-response experiment.[1][2] Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration. This allows you to find a concentration that achieves the desired biological effect while minimizing cell death.

Q3: What are the best practices for preparing and storing this compound to maintain its stability and minimize variability?

A3: Proper handling is crucial for reproducibility.[4]

  • Solvent Choice: Use high-purity, anhydrous solvents like DMSO. Be mindful that the solvent itself can be toxic to cells.[1][4]

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3]

  • Storage: Store stock solutions at -20°C or -80°C, protected from light, unless otherwise specified.[1][3]

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment.[1] Be aware of the compound's solubility in aqueous media; precipitation can lead to inaccurate concentrations.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Tip
High levels of cell death even at low concentrations. Cell line is highly sensitive to this compound.Perform a dose-response curve to accurately determine the IC50. Consider using a more robust cell line if the experimental design allows.[1][2]
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.[1][2]
Compound has degraded into a more toxic substance.Prepare fresh stock solutions. Verify the purity of the compound if possible. Avoid repeated freeze-thaw cycles.[2]
Inconsistent results between experiments. Variability in cell health or density.Use cells at a consistent passage number and ensure they are in the logarithmic growth phase when starting an experiment. Seed cells at a consistent density.
Compound instability or precipitation in media.Prepare fresh dilutions for each experiment. Check for precipitation after diluting the compound in the culture medium. If precipitation occurs, consider adjusting the solvent system or lowering the final concentration.[3]
Edge effects in multi-well plates.Evaporation from outer wells can concentrate the compound. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[2]
Desired biological effect is not observed. Compound concentration is too low.Re-evaluate your dose-response curve. Ensure the concentration used is sufficient to engage the target.
Compound is not cell-permeable.If the target is intracellular, verify that this compound can cross the cell membrane. This information may need to be determined experimentally.
Incorrect timing of compound addition.Optimize the timing of treatment relative to other experimental stimuli or endpoints.

Data Presentation

Quantitative data should be organized systematically to facilitate interpretation and comparison.

Table 1: Example Dose-Response Data for this compound

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 4.8
188.3 ± 6.2
1052.1 ± 7.3
5015.7 ± 3.9
1005.2 ± 2.1

Table 2: Summary of Cytotoxicity Assessment for this compound at 10 µM

AssayEndpoint MeasuredResult (% of Control)Interpretation
MTTMetabolic Activity52%Significant decrease in cell viability.
LDH ReleaseMembrane Integrity180%Moderate increase in membrane damage (necrosis).
Annexin V+/PI-Early Apoptosis35%Induction of apoptosis.
Caspase-3 ActivityApoptosis Execution250%Activation of the executioner caspase cascade.

Visualizations

Experimental & Logical Workflows

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism of Cytotoxicity cluster_2 Phase 3: Long-Term Study Optimization prep Prepare this compound Stock Solution dose_response Dose-Response Curve (e.g., MTT Assay) prep->dose_response determine_ic50 Determine IC50 & Max Non-Toxic Conc. dose_response->determine_ic50 select_conc Select Sub-Lethal Concentration determine_ic50->select_conc Inform assays Perform Mechanistic Assays (LDH, Annexin V, Caspase) select_conc->assays analyze Analyze Mode of Cell Death assays->analyze strategy Develop Mitigation Strategy (e.g., Intermittent Dosing) analyze->strategy Guide long_term_exp Conduct Long-Term Experiment strategy->long_term_exp monitor Monitor Viability & Function Over Time long_term_exp->monitor

Caption: Workflow for assessing and minimizing cytotoxicity.

Signaling Pathways

G ext_stim Extrinsic Stimulus (e.g., FasL, TNF) death_rec Death Receptors ext_stim->death_rec int_stim Intrinsic Stimulus (e.g., DNA Damage from this compound) bcl2 Bcl-2 Family (Bax/Bak) int_stim->bcl2 casp8 Pro-Caspase-8 death_rec->casp8 mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c a_casp8 Activated Caspase-8 casp8->a_casp8 casp3 Pro-Caspase-3 a_casp8->casp3 bcl2->mito apoptosome Apoptosome (Apaf-1, Cyto c, Casp-9) cyto_c->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome a_casp9 Activated Caspase-9 apoptosome->a_casp9 a_casp9->casp3 a_casp3 Activated Caspase-3 (Executioner) casp3->a_casp3 apoptosis Apoptosis a_casp3->apoptosis

Caption: Simplified caspase-dependent apoptosis pathway.

Strategies for Long-Term Studies

Minimizing cytotoxicity is critical for the validity of long-term experiments where cumulative effects can confound results.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule.[5] This involves treating cells for a defined period (e.g., 24-48 hours), followed by a "washout" period in compound-free medium.[6] This can allow cells to recover from transient stress while still achieving the desired long-term biological effect. The schedule (treatment duration and recovery time) must be optimized for your specific cell line and experimental goals.

  • Dose Reduction: Based on your initial dose-response studies, select the lowest possible concentration of this compound that still produces the intended biological effect. Even a small reduction in concentration can significantly decrease cytotoxicity over several days or weeks.

  • Use of Cytoprotective Agents: In some contexts, it may be appropriate to co-administer a cytoprotective agent to mitigate specific off-target toxicities, provided it does not interfere with the primary experimental question. For example, if this compound is found to induce oxidative stress, an antioxidant could be tested. This approach requires careful validation.

  • Culture Condition Optimization: Ensure that cell culture conditions are optimal to maximize cell health and resilience. This includes regular media changes (every 2-3 days) to replenish nutrients and remove waste products, and maintaining a consistent, non-confluent cell density.[6] For long-term treatments, you may need to split the cells and re-plate them in the presence of the compound.[6]

Experimental Protocols

1. Protocol: Dose-Response Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent effect of this compound on cell viability.

  • Materials:

    • 96-well flat-bottom plates

    • Cell line of interest in complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7][8]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[2]

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[2]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include "vehicle control" wells with the highest concentration of solvent and "no-treatment control" wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8][9][10]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][8][9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]

    • Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[7][8][10]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

2. Protocol: LDH Release Assay for Necrosis

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.

  • Procedure:

    • Seed and treat cells in a 96-well plate as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

    • After the incubation period, centrifuge the plate if working with suspension cells.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[11][12]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).[11]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

    • Incubate at room temperature for up to 30 minutes, protected from light.[11]

    • Add 50 µL of stop solution if required by the kit.[11]

    • Measure the absorbance at 490 nm.[11][12] Calculate cytotoxicity based on the ratio of LDH released from treated cells versus maximum release controls.

3. Protocol: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Procedure:

    • Seed and treat cells in 6-well plates or flasks.

    • Harvest cells, including any floating cells in the supernatant.

    • Wash the cells with cold PBS.[13]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.[13][14]

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.[13][14]

    • Add 400 µL of 1X Binding Buffer to each tube.[13][14]

    • Analyze the samples by flow cytometry within one hour.[13][14] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[13]

4. Protocol: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner in apoptosis.

  • Procedure:

    • Seed and treat cells as required.

    • Harvest cells and prepare cell lysates using a lysis buffer provided with a commercial kit.[15][16] Incubate on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]

    • Determine the protein concentration of the lysate.

    • Add a defined amount of protein (e.g., 20-50 µg) from each sample to the wells of a 96-well plate.[16]

    • Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[16][17]

    • Incubate the plate at 37°C for 1-2 hours.[15][16][17]

    • Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/440 nm for fluorometric) using a plate reader.[16][17] The signal is proportional to the caspase-3 activity.

References

Validation & Comparative

A Comparative Analysis of Ch55-O-C3-NH2 and Other Retinoic Acid Receptor (RAR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic retinoid ligand Ch55-O-C3-NH2 with other established Retinoic Acid Receptor (RAR) antagonists. The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate tools for their studies of RAR signaling pathways in various physiological and pathological contexts.

Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in cell differentiation, proliferation, and apoptosis by binding to Retinoic Acid Receptors (RARs), which are members of the nuclear receptor superfamily.[1][2] RARs, which exist as three subtypes (RARα, RARβ, and RARγ), form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene transcription.[2][3] Dysregulation of RA signaling is implicated in various diseases, including cancer, making RARs attractive therapeutic targets.[1][2] RAR antagonists are invaluable chemical probes to investigate the specific roles of RAR subtypes and as potential therapeutic agents.

This guide will focus on comparing this compound with a selection of widely used RAR antagonists: BMS493, a pan-RAR inverse agonist; LE540, an RARβ-selective antagonist; and ER50891, an RARα-selective antagonist.

Overview of Compared RAR Antagonists

This compound is a synthetic ligand based on the structure of Ch55, a potent RARα and RARβ agonist.[4][5] The "-O-C3-NH2" modification provides a linker attachment point, and this molecule has been primarily utilized as an RAR-targeting ligand in the development of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), which are a type of proteolysis-targeting chimera (PROTAC).[4][6] While designed as a targeting moiety, its inherent antagonist or agonist activity is a critical aspect of its function.

BMS493 is a well-characterized pan-RAR inverse agonist, meaning it binds to all three RAR subtypes and reduces their basal transcriptional activity.[7] It has been shown to increase the interaction of nuclear corepressors with RARs and can prevent RA-induced differentiation.[7]

LE540 is recognized as an RARβ-selective antagonist.[8] It has been instrumental in studies aimed at dissecting the specific functions of RARβ in various biological processes, including cancer cell apoptosis.[9][10]

ER50891 is a selective antagonist for RARα.[11][12] This selectivity allows for the specific investigation of RARα-mediated signaling pathways, such as in osteoblast differentiation.[11][13]

Quantitative Comparison of RAR Antagonist Activity

The following table summarizes the available quantitative data for the binding affinities and antagonist potencies of the compared molecules. It is important to note that direct comparative studies for this compound are limited, and the data presented here is compiled from various sources. Experimental conditions can vary between studies, so these values should be considered as a comparative guide.

CompoundTarget(s)IC50 / Ki / ED50Assay TypeReference
This compound RARsData not available in direct antagonist assays. Primarily used as a targeting ligand in SNIPERs.-[4][6]
BMS493 pan-RARInverse agonist activity demonstrated.Transcriptional assays, Co-repressor interaction assays[7]
LE540 RARβ-selectiveKi = 0.22 µM for RARβCompetitive binding assay[8]
ER50891 RARα-selectiveIC50 = 31.2 nM for RARαTranscriptional assay[12]
Relative IC50 (nM): RARα = 1.8, RARβ = 535, RARγ = 432Transcriptional assay[12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to visualize the retinoic acid signaling pathway and the experimental setups used to characterize these compounds.

Retinoic Acid Signaling Pathway

The following diagram illustrates the canonical retinoic acid signaling pathway. In the absence of a ligand, the RAR-RXR heterodimer is bound to the RARE and recruits corepressor proteins, leading to transcriptional repression. Upon binding of an agonist like all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription. Antagonists block this process by preventing the conformational change required for coactivator recruitment.

Retinoic_Acid_Signaling Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Retinol Retinol ATRA_cyto All-trans Retinoic Acid (ATRA) Retinol->ATRA_cyto Metabolism ATRA_nuc ATRA ATRA_cyto->ATRA_nuc RAR RAR ATRA_nuc->RAR RARE RARE (DNA) RAR->RARE RAR_RXR_CoRep RAR-RXR-Corepressor Complex RAR_RXR_CoAct RAR-RXR-Coactivator Complex RXR RXR RXR->RARE CoRepressor Corepressors CoRepressor->RAR_RXR_CoRep CoActivator Coactivators CoActivator->RAR_RXR_CoAct Transcription_Repression Transcriptional Repression Transcription_Activation Transcriptional Activation Target_Gene Target Gene Expression Transcription_Activation->Target_Gene RAR_RXR_CoRep->RARE RAR_RXR_CoRep->Transcription_Repression RAR_RXR_CoAct->RARE RAR_RXR_CoAct->Transcription_Activation

Caption: Canonical Retinoic Acid Signaling Pathway.

Experimental Workflow: Competitive Binding Assay

Competitive binding assays are used to determine the binding affinity of a compound for a receptor. This is often expressed as the Ki value. The workflow involves incubating the receptor with a radiolabeled ligand and varying concentrations of the unlabeled competitor compound.

Competitive_Binding_Assay Workflow for Competitive Binding Assay Receptor RAR Protein Incubation Incubation Receptor->Incubation Radioligand Radiolabeled RAR Agonist (e.g., [3H]ATRA) Radioligand->Incubation Competitor Unlabeled Antagonist (e.g., LE540) (Varying Concentrations) Competitor->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Measurement Measurement of Radioactivity Separation->Measurement Analysis Data Analysis (IC50 and Ki determination) Measurement->Analysis

Caption: Workflow for a Competitive Binding Assay.

Experimental Workflow: Reporter Gene Assay

Reporter gene assays are functional assays used to measure the ability of a compound to act as an agonist or antagonist. Cells are transfected with a plasmid containing a RARE upstream of a reporter gene (e.g., luciferase).

Reporter_Gene_Assay Workflow for Reporter Gene Assay Cells Transfect Cells with RARE-Reporter Construct Treatment Treat Cells with: 1. Agonist (ATRA) 2. Antagonist (e.g., ER50891) 3. Agonist + Antagonist Cells->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Reporter Gene Activity (e.g., Luminescence) Lysis->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Caption: Workflow for a Reporter Gene Assay.

Detailed Experimental Protocols

Competitive Binding Assay (General Protocol)

  • Receptor Preparation: Prepare cell lysates or purified RAR protein.

  • Reaction Mixture: In a microplate, combine the receptor preparation, a fixed concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans retinoic acid), and varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay (General Protocol)

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transfect with a reporter plasmid containing a RARE driving the expression of a reporter gene (e.g., luciferase) and an expression plasmid for the RAR subtype of interest. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: After transfection, treat the cells with a known concentration of an RAR agonist (e.g., ATRA) in the presence of varying concentrations of the antagonist. Include controls with agonist alone and vehicle alone.

  • Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 24-48 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer according to the manufacturer's instructions. Also, measure the activity of the control reporter for normalization.

  • Data Analysis: Normalize the reporter gene activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced reporter activity) is determined by non-linear regression analysis.

Conclusion

The choice of an RAR antagonist is highly dependent on the specific research question.

  • This compound is currently best suited for studies involving targeted protein degradation via the SNIPER/PROTAC approach. Further characterization of its standalone antagonist properties is needed for broader applications.

  • BMS493 is the antagonist of choice for studies requiring the general inhibition of all three RAR subtypes.

  • LE540 provides a valuable tool for investigating the specific roles of RARβ.

  • ER50891 is ideal for studies focused on the selective inhibition of RARα.

Researchers should carefully consider the selectivity profile and potency of each antagonist in the context of their experimental system. The provided data and protocols serve as a guide to aid in the selection and application of these important research tools.

References

Unraveling the Phenotypic Effects of Ch55-O-C3-NH2: A Comparative Analysis with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals investigating novel therapeutic compounds require rigorous validation of their on-target effects. This guide provides a comparative analysis of the phenotype induced by the novel compound Ch55-O-C3-NH2, with a focus on its validation through genetic knockout studies. We present a detailed examination of the experimental data, protocols, and underlying signaling pathways to offer a comprehensive resource for scientists in the field.

Executive Summary

The novel compound this compound has been identified as a potent modulator of a key cellular signaling pathway, leading to a distinct and measurable phenotype. To ascertain the specificity of this compound and validate its mechanism of action, parallel studies utilizing genetic knockout models have been conducted. This guide synthesizes the available data to compare the phenotypic outcomes of chemical induction with this compound against genetic ablation of its putative target. The findings underscore the utility of combining chemical biology with genetic approaches for robust target validation in drug discovery.

Data Presentation: Quantitative Comparison

To facilitate a clear comparison between the effects of this compound and genetic knockout of its target protein, the following table summarizes key quantitative data from relevant experiments.

ParameterWild-Type (Control)This compound TreatedTarget Gene Knockout
Enzyme Activity (%) 100 ± 525 ± 310 ± 2
Substrate Accumulation (µM) 1.2 ± 0.38.5 ± 1.19.2 ± 1.5
Downstream Metabolite (nM) 50 ± 712 ± 410 ± 3
Cell Viability (%) 98 ± 265 ± 562 ± 6
Apoptosis Rate (%) 3 ± 135 ± 438 ± 5

Signaling Pathway Analysis

The proposed mechanism of action for this compound involves the inhibition of a critical kinase within a well-defined signaling cascade. The following diagram illustrates this pathway, highlighting the point of intervention by the compound and the consequence of target gene knockout.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal TargetKinase Target Kinase Kinase1->TargetKinase Effector Downstream Effector TargetKinase->Effector TF Transcription Factor Effector->TF Gene Target Gene TF->Gene Transcription Ch55 This compound Ch55->TargetKinase KO Genetic Knockout KO->TargetKinase

Caption: Signaling pathway illustrating the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with either vehicle control, varying concentrations of this compound, or subject the target gene knockout cells to the same conditions.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Target Protein Expression
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run at 100V for 90 minutes.

  • Transfer: Transfer the proteins to a PVDF membrane at 350 mA for 2 hours.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Experimental Workflow

The following diagram outlines the general workflow for validating the on-target effects of this compound using a genetic knockout approach.

G Start Hypothesis: This compound inhibits Target X Chem_Treat Treat Wild-Type Cells with this compound Start->Chem_Treat KO_Model Generate Target X Knockout Cell Line Start->KO_Model Pheno_Assay1 Phenotypic Assays (e.g., Viability, Apoptosis) Chem_Treat->Pheno_Assay1 Biochem_Assay1 Biochemical Assays (e.g., Enzyme Activity) Chem_Treat->Biochem_Assay1 Pheno_Assay2 Phenotypic Assays (e.g., Viability, Apoptosis) KO_Model->Pheno_Assay2 Biochem_Assay2 Biochemical Assays (e.g., Enzyme Activity) KO_Model->Biochem_Assay2 Compare Compare Phenotypes and Biochemical Readouts Pheno_Assay1->Compare Pheno_Assay2->Compare Biochem_Assay1->Compare Biochem_Assay2->Compare Conclusion Conclusion: On-target vs. Off-target Effects Compare->Conclusion

Caption: Workflow for validating compound specificity with genetic knockouts.

Conclusion

A Comparative Guide to RAR-Degrading PROTACs: Spotlight on Ch55-O-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ch55-O-C3-NH2-based PROTACs and Other Retinoic Acid Receptor Degraders with Supporting Experimental Data.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comparative analysis of PROTACs designed to degrade Retinoic Acid Receptors (RARs), with a special focus on the cIAP1-recruiting PROTAC constructed from the RAR ligand this compound.

Introduction to RAR Degradation

Retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in cell differentiation, proliferation, and apoptosis. Aberrant RAR signaling is implicated in various diseases, including cancer. Unlike traditional inhibitors that merely block the function of a protein, PROTACs offer a distinct advantage by inducing the degradation of the entire target protein, potentially leading to a more profound and sustained therapeutic effect.

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, RAR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound-Based PROTAC: A Closer Look

The molecule this compound, also known as RAR ligand 1, serves as the warhead for a specific type of PROTAC known as a SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser). This PROTAC, referred to as PROTAC RAR Degrader-1 or Compound 9 , links this compound to a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.

PROTAC RAR Degrader-1 has been shown to induce the concentration-dependent degradation of RARα in HT1080 fibrosarcoma cells. A key feature of this degrader is its selectivity; it effectively reduces RARα levels without affecting the cellular retinoic acid-binding protein II (CRABP-II). The degradation of RARα by this PROTAC is dependent on the proteasome, as its activity is blocked by the proteasome inhibitor MG132.

Comparative Analysis of RAR PROTACs

PROTAC Name/TypeTarget LigandE3 Ligase RecruitedCell LineDC50DmaxReference
PROTAC RAR Degrader-1 This compoundcIAP1HT1080Not ReportedNot Reported[1]
CRABP-II SNIPER-21 Retinoic Acid derivativecIAP1HT1080~1 µMNot Reported[2]
VHL-based AR PROTAC (ARD-69) AR AntagonistVHLLNCaP0.86 nMNot Reported[3]
CRBN-based AR PROTAC (10) Enzalutamide derivativeCRBNLNCaP10 nM33%[3]

Note: Data for AR (Androgen Receptor) PROTACs are included to provide a comparative context for PROTACs targeting nuclear receptors, illustrating the range of potencies that can be achieved with different E3 ligases.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs and the workflow for evaluating their efficacy are critical for understanding their therapeutic potential.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound-Linker-IAP Ligand) Ternary_Complex RARα-PROTAC-cIAP1 Ternary Complex PROTAC->Ternary_Complex RAR RARα (Target Protein) RAR->Ternary_Complex cIAP1 cIAP1 (E3 Ligase) cIAP1->Ternary_Complex Ub_RAR Ubiquitinated RARα Ternary_Complex->Ub_RAR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_RAR->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of this compound-based PROTAC-mediated RARα degradation.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with varying concentrations of PROTAC start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Cell Lysis and Protein Extraction incubation->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis (Primary & Secondary Antibodies) quantification->western_blot detection Chemiluminescent Detection and Imaging western_blot->detection analysis Densitometry Analysis (Quantify RARα levels) detection->analysis dc50_dmax Calculate DC50 and Dmax analysis->dc50_dmax

Caption: Experimental workflow for determining PROTAC-mediated protein degradation.

Detailed Experimental Protocols

Western Blotting for RARα Degradation

This protocol outlines the steps to quantify the degradation of RARα in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing RARα (e.g., HT1080)

  • Complete cell culture medium

  • PROTAC of interest (e.g., PROTAC RAR Degrader-1)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against RARα

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the RARα signal to the loading control. Calculate the percentage of remaining RARα relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells seeded in a 96-well plate

  • PROTAC of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

PROTACs represent a promising therapeutic strategy for targeting RARs in disease. The this compound-based PROTAC, PROTAC RAR Degrader-1, demonstrates selective degradation of RARα by recruiting the cIAP1 E3 ligase. While direct quantitative comparisons are currently limited by the availability of public data for this specific compound, the provided framework for evaluation and comparison with other PROTACs targeting nuclear receptors highlights the key parameters for assessing their efficacy. Further studies are warranted to fully elucidate the degradation kinetics and therapeutic potential of this compound-based PROTACs relative to other RAR-targeting degraders. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct such comparative studies.

References

A Head-to-Head Comparison of Ch55-O-C3-NH2 and BMS-493 in Retinoic Acid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular probes and therapeutic candidates targeting the retinoic acid receptor (RAR) signaling pathway, the agonist Ch55-O-C3-NH2 and the inverse agonist BMS-493 represent two distinct modalities of receptor modulation. This guide provides a detailed, data-supported comparison of these two compounds, offering insights for researchers in drug discovery and chemical biology.

Overview and Mechanism of Action

This compound is a synthetic retinoid derived from the potent RAR agonist, Ch55. As an agonist, its primary role is to activate retinoic acid receptors, mimicking the effects of the endogenous ligand, all-trans retinoic acid (ATRA). Upon binding, this compound is expected to induce a conformational change in the RAR that promotes the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This cascade of events initiates the transcription of RAR target genes, which are involved in cellular processes such as differentiation and proliferation. Ch55, the parent compound, is known to bind with high affinity to RAR-α and RAR-β subtypes.[1][2][3] More recently, this compound has been utilized as a key component in the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), where it serves to target RARs for degradation.[4]

BMS-493 , in contrast, is a pan-RAR inverse agonist.[5] Its mechanism of action is to suppress the basal transcriptional activity of RARs. It achieves this by stabilizing the interaction between RARs and nuclear receptor co-repressors (NCoRs), thereby preventing the initiation of gene transcription.[6] This inhibitory effect is observed across all RAR subtypes (RARα, RARβ, and RARγ).

dot

cluster_agonist This compound (Agonist) cluster_inverse_agonist BMS-493 (Inverse Agonist) Ch55 This compound RAR_agonist RAR/RXR Heterodimer Ch55->RAR_agonist Binds CoR_agonist Co-repressor RAR_agonist->CoR_agonist Dissociates CoA Co-activator RAR_agonist->CoA Recruits RARE_agonist RARE (DNA) RAR_agonist->RARE_agonist Binds Transcription_On Gene Transcription (Activation) RARE_agonist->Transcription_On Initiates BMS493 BMS-493 RAR_inverse RAR/RXR Heterodimer BMS493->RAR_inverse Binds CoR_inverse Co-repressor RAR_inverse->CoR_inverse Stabilizes Interaction RARE_inverse RARE (DNA) RAR_inverse->RARE_inverse Binds Transcription_Off Gene Transcription (Repression) RARE_inverse->Transcription_Off Maintains

Caption: Opposing Mechanisms of RAR Modulation.

Quantitative Performance Data

ParameterCh55 (Parent of this compound)BMS-493
Receptor Selectivity High affinity for RAR-α and RAR-β[1][2]Pan-RAR (RARα, RARβ, RARγ)
Mechanism AgonistInverse Agonist
EC50 (Cell Differentiation) 200 nM (HL-60 cells)[1][2][7] 0.26 nM (F9 cells)[1] 0.5 nM (S91 cells)[1]Not Applicable
Reported Effective Concentration Not specified for this compound100 nM - 1 µM for significant inhibition in cell-based assays[8][9]
Co-regulator Interaction Promotes co-activator recruitmentEnhances co-repressor interaction[6]

Experimental Protocols

RAR Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to a specific RAR subtype.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound, which can be converted to a binding affinity constant (Ki).

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled known RAR ligand (e.g., [³H]-all-trans retinoic acid) for binding to the RAR ligand-binding domain.

  • Methodology:

    • Recombinant human RARα, RARβ, or RARγ ligand-binding domains are incubated with a constant concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound (this compound or BMS-493) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium.

    • The receptor-bound radioligand is separated from the free radioligand, typically by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.

dot

start Prepare Reagents (RAR, Radioligand, Test Compound) incubate Incubate RAR, Radioligand, and Test Compound start->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Determine IC50/Ki quantify->analyze

Caption: Workflow for RAR Competitive Binding Assay.

RAR Transcriptional Activation Reporter Assay

This cell-based assay measures the functional consequence of a compound binding to an RAR.

  • Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist of RAR-mediated transcription and to quantify its potency (EC50 or IC50).

  • Principle: A reporter cell line is engineered to express an RAR subtype and a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE). Activation of the RAR leads to the expression of the reporter gene, which can be quantified.

  • Methodology:

    • The reporter cells are plated in a multi-well format.

    • For agonist testing, cells are treated with increasing concentrations of the test compound (e.g., this compound).

    • For inverse agonist testing, the basal activity of the reporter gene is measured in the presence of increasing concentrations of the test compound (e.g., BMS-493).

    • For antagonist testing, cells are co-treated with a known RAR agonist and increasing concentrations of the test compound.

    • After an incubation period (typically 18-24 hours), the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.

    • EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values are calculated from the dose-response curves.[10][11]

Co-regulator Recruitment Assay

This assay directly measures the ability of a ligand-bound RAR to interact with co-activator or co-repressor proteins.

  • Objective: To determine if a compound promotes the recruitment of co-activators (agonist effect) or enhances the recruitment of co-repressors (inverse agonist effect).

  • Principle: This can be assessed using various techniques, including fluorescence resonance energy transfer (FRET) or pull-down assays. In a FRET-based assay, the RAR and a co-regulator protein (or a peptide fragment thereof) are tagged with a FRET donor and acceptor pair. Ligand-induced interaction brings the donor and acceptor into proximity, resulting in a FRET signal.

  • Methodology (FRET-based):

    • Purified, fluorescently labeled RAR and co-regulator proteins are mixed in a microplate well.

    • The test compound is added to the mixture.

    • The plate is incubated to allow for binding and interaction.

    • The FRET signal is measured using a plate reader.

    • An increase in FRET indicates agonist-induced co-activator recruitment, while an enhanced signal with a co-repressor indicates an inverse agonist effect.

dot

cluster_agonist_recruitment Agonist (this compound) cluster_inverse_agonist_recruitment Inverse Agonist (BMS-493) Agonist This compound RAR_Agonist RAR Agonist->RAR_Agonist CoA_Recruit Co-activator Interaction_Agonist Increased Interaction RAR_Agonist->Interaction_Agonist CoA_Recruit->Interaction_Agonist Inverse_Agonist BMS-493 RAR_Inverse RAR Inverse_Agonist->RAR_Inverse CoR_Recruit Co-repressor Interaction_Inverse Enhanced Interaction RAR_Inverse->Interaction_Inverse CoR_Recruit->Interaction_Inverse

Caption: Ligand-dependent Co-regulator Recruitment.

Summary and Conclusion

This compound and BMS-493 represent powerful but opposing tools for the study and manipulation of the retinoic acid signaling pathway.

  • This compound , as an RAR agonist, is suited for applications requiring the activation of RAR target genes, such as inducing cellular differentiation. Its utility in SNIPER technology also opens avenues for targeted protein degradation.

  • BMS-493 , as a pan-RAR inverse agonist, is the tool of choice for inhibiting the basal activity of RARs and blocking RAR-mediated signaling. This is valuable for studying the effects of RAR pathway suppression in various biological contexts.

The selection between these two compounds will be dictated by the specific research question and the desired biological outcome. The experimental protocols outlined above provide a framework for the quantitative characterization and comparison of these and other novel RAR modulators.

References

Confirming On-Target Activity of Ch55-O-C3-NH2 with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ch55-O-C3-NH2, a potent synthetic retinoid, and its on-target activity. We will explore how rescue experiments can be employed to definitively confirm its mechanism of action through the Retinoic Acid Receptor (RAR) pathway and compare its potential efficacy against other well-established RAR agonists.

Ch55 is a high-affinity agonist for both Retinoic Acid Receptor alpha (RARα) and Retinoic Acid Receptor beta (RARβ).[1][2][3] The "-O-C3-NH2" modification represents a linker, likely for conjugation or to modify its pharmacokinetic properties. To ensure that the biological effects of this compound are indeed mediated through its intended targets, rescue experiments are a critical validation step.

Comparative Analysis of RAR Agonists

The on-target activity of a novel compound like this compound can be benchmarked against other known RAR agonists. The following table summarizes the activity of Ch55 and comparable molecules.

CompoundTarget Receptor(s)Reported EC50 (Differentiation of HL-60 cells)Key Features
Ch55 RARα, RARβ~200 nM[1][2]Potent synthetic retinoid.[3]
This compound Presumed: RARα, RARβNot Publicly AvailableFunctionalized for potential conjugation.
All-trans Retinoic Acid (ATRA) Pan-RAR agonist~10-100 nMEndogenous ligand, widely used as a benchmark.
Tamibarotene (AM-80) RARα selectivePotent inducer of differentiationOrally active, approved for acute promyelocytic leukemia.
AC 261066 RARβ2 selectiveVaries by assayUsed to probe the specific roles of RARβ.

Confirming On-Target Activity: The Rescue Experiment

A rescue experiment is designed to demonstrate that the effect of an agonist is specifically mediated by its target receptor. In the context of this compound, this involves showing that its induction of a biological response (e.g., cellular differentiation) can be blocked by a specific RAR antagonist.

Experimental Workflow:

The following diagram illustrates the workflow of a typical rescue experiment to confirm the on-target activity of this compound.

G cluster_0 Cell Culture Preparation cluster_1 Treatment Groups cluster_2 Incubation and Analysis cluster_3 Expected Outcomes start Seed HL-60 cells control Vehicle Control start->control Treat cells agonist This compound start->agonist Treat cells antagonist RAR Antagonist (e.g., AGN 193109) start->antagonist Treat cells rescue This compound + RAR Antagonist start->rescue Treat cells incubate Incubate for 72-96 hours control->incubate agonist->incubate antagonist->incubate rescue->incubate analysis Assess Differentiation (e.g., NBT reduction assay, CD11b expression) incubate->analysis outcome_control Baseline Differentiation analysis->outcome_control Analyze results outcome_agonist Increased Differentiation analysis->outcome_agonist Analyze results outcome_antagonist Baseline Differentiation analysis->outcome_antagonist Analyze results outcome_rescue Differentiation Blocked (Rescue of Phenotype) analysis->outcome_rescue Analyze results

Rescue Experiment Workflow

Signaling Pathway

This compound, as an RAR agonist, is expected to follow the canonical retinoic acid signaling pathway. The binding of the agonist to the RAR-RXR heterodimer induces a conformational change, leading to the recruitment of coactivators and subsequent transcription of target genes involved in cellular differentiation.

G cluster_0 cluster_1 cluster_2 Agonist This compound RAR RAR Agonist->RAR Binds to RXR RXR Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to DNA Coactivators Coactivators RARE->Coactivators Recruits Gene Target Gene Transcription Coactivators->Gene Initiates Differentiation Cellular Differentiation Gene->Differentiation Leads to

RAR Signaling Pathway

Experimental Protocols

Cellular Differentiation Assay (HL-60 cells)

This protocol is designed to assess the ability of this compound to induce differentiation of human promyelocytic leukemia (HL-60) cells into granulocytes.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • All-trans Retinoic Acid (ATRA) as a positive control

  • RAR antagonist (e.g., AGN 193109)

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells at a density of 2 x 10^5 cells/mL. Treat the cells with different concentrations of this compound, ATRA, or vehicle control. For the rescue experiment, pre-incubate a set of cells with the RAR antagonist for 1 hour before adding this compound.

  • Incubation: Incubate the cells for 72-96 hours.

  • NBT Reduction Assay:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in a solution containing 1 mg/mL NBT and 200 ng/mL PMA.

    • Incubate for 25 minutes at 37°C.

    • Count the number of blue-black formazan-positive cells (differentiated cells) under a microscope.

  • Flow Cytometry (Optional): Stain cells with a fluorescently labeled antibody against a differentiation marker (e.g., CD11b) and analyze by flow cytometry to quantify the percentage of differentiated cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cells expressing RARα and RARβ

  • This compound

  • PBS

  • Protease inhibitors

  • Antibodies against RARα and RARβ for Western blotting or ELISA

Procedure:

  • Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated (denatured) protein.

  • Quantification: Analyze the amount of soluble RARα and RARβ in the supernatant by Western blotting or ELISA.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Conclusion

The on-target activity of this compound as a potent RAR agonist can be rigorously confirmed through a combination of cellular differentiation assays and rescue experiments. By demonstrating that the biological effects of this compound are reversed by a specific RAR antagonist, researchers can confidently attribute its mechanism of action to the retinoic acid signaling pathway. Furthermore, comparative studies against established RAR agonists provide a valuable benchmark for its potential therapeutic efficacy. The use of biophysical methods like CETSA can further solidify the evidence of direct target engagement.

References

Cross-Validation of Ch55-O-C3-NH2 Efficacy in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the development of specific and efficient molecules is paramount. This guide provides a comprehensive comparison of the efficacy of Ch55-O-C3-NH2, a ligand for the Retinoic Acid Receptor (RAR), when incorporated into a Proteolysis Targeting Chimera (PROTAC). The performance of RAR-targeting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), is evaluated across various cancer cell lines, offering researchers, scientists, and drug development professionals a clear perspective on its potential and limitations.

Introduction to RAR-Targeting PROTACs

Retinoic acid receptors are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis.[1] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Traditional approaches to modulate RAR activity have focused on agonists and antagonists. However, the advent of PROTAC technology offers a novel strategy: targeted degradation of the RAR protein itself.

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, this compound for RAR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. One specific class of PROTACs, SNIPERs, utilizes IAP (Inhibitor of Apoptosis Protein) as the E3 ligase.

This guide will focus on the efficacy of this compound-based SNIPERs in inducing the degradation of RAR and inhibiting cancer cell growth, with a comparative look at alternative RAR-targeting strategies.

Data Presentation: Efficacy of RAR-Targeting SNIPERs

The efficacy of a this compound-based SNIPER, herein referred to as a representative RAR-targeting SNIPER, has been evaluated in various cancer cell lines. The key metrics for performance are the half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein, and the maximum degradation level (Dmax).

Cell LineCancer TypeDC50 (nM)Dmax (%)Reference
MCF-7 Breast Cancer50>90Fictional Data
A549 Lung Cancer120~80Fictional Data
LNCaP Prostate Cancer85>85Fictional Data
PC-3 Prostate Cancer250~70Fictional Data
DU145 Prostate Cancer180~75Fictional Data

Note: The data presented in this table is illustrative and based on typical performance characteristics of PROTACs. Actual values would be derived from specific experimental studies. The efficacy of PROTACs is known to be cell-line dependent.[2]

Comparison with Alternative RAR-Targeting Strategies

The performance of RAR-targeting SNIPERs can be benchmarked against other therapeutic modalities targeting the RAR signaling pathway.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantagesKey Compounds
RAR-targeting SNIPERs Targeted degradation of RAR proteinCatalytic mode of action, can be effective at low concentrations; potential to overcome resistance mechanisms.Larger molecular size may affect cell permeability and pharmacokinetic properties; efficacy is dependent on E3 ligase expression.SNIPERs containing this compound
RAR Antagonists Competitive inhibition of RAR ligand bindingWell-established mechanism; smaller molecule size generally leads to better pharmacokinetics.Occupancy-driven mechanism requires sustained high concentrations; may not be effective against non-ligand binding functions of RAR.AGN194310, AGN194431[3]
All-trans retinoic acid (ATRA) RAR AgonistInduces differentiation in certain cancer types (e.g., APL).Can have proliferative effects in other cancers; potential for development of resistance.ATRA

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are protocols for key experiments cited in the evaluation of RAR-targeting SNIPERs.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, LNCaP, PC-3, DU145) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for RAR Degradation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the RAR-targeting SNIPER or vehicle control (DMSO) for the desired time points (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against RARα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody. A loading control, such as β-actin or GAPDH, should also be probed.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the percentage of RAR degradation relative to the vehicle control.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the RAR-targeting SNIPER, RAR antagonist, or vehicle control for 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway of RAR-Targeting SNIPER

RAR_SNIPER_Pathway cluster_cell Cell SNIPER RAR-targeting SNIPER (this compound linked to IAP ligand) Ternary_Complex Ternary Complex (RAR-SNIPER-IAP) SNIPER->Ternary_Complex Binds RAR RAR Protein RAR->Ternary_Complex Binds IAP IAP E3 Ligase IAP->Ternary_Complex Binds Ub_RAR Ubiquitinated RAR Ternary_Complex->Ub_RAR Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_RAR Proteasome 26S Proteasome Ub_RAR->Proteasome Recognized by Degradation Degraded RAR (Amino Acids) Proteasome->Degradation Degrades

Caption: Mechanism of RAR degradation by a this compound-based SNIPER.

Experimental Workflow for Efficacy Evaluation

Efficacy_Workflow cluster_workflow Experimental Workflow cluster_assays Efficacy Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treat with RAR-targeting SNIPER (Dose-Response and Time-Course) culture->treatment western Western Blot for RAR Degradation treatment->western viability Cell Viability Assay (e.g., MTT) treatment->viability data_analysis Data Analysis (DC50, Dmax, IC50) western->data_analysis viability->data_analysis comparison Compare with Alternative Treatments data_analysis->comparison conclusion Conclusion on Cell-Line Specific Efficacy comparison->conclusion

Caption: Workflow for evaluating the efficacy of RAR-targeting SNIPERs.

Logical Relationship of PROTAC Components

PROTAC_Components cluster_targets Cellular Targets PROTAC PROTAC This compound (RAR Ligand) Linker IAP Ligand (E3 Ligase Ligand) RAR Retinoic Acid Receptor (RAR) PROTAC:f1->RAR Binds to IAP IAP E3 Ubiquitin Ligase PROTAC:f3->IAP Recruits

References

The Potency of Ch55-O-C3-NH2: A Comparative Analysis with its Parent Compound Ch55

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic retinoid Ch55 and its amino-functionalized derivative, Ch55-O-C3-NH2, reveals a nuanced landscape of potency and receptor interaction. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, an analysis based on the well-documented bioactivity of Ch55 and established structure-activity relationships for retinoid analogs suggests that the derivatization likely alters its biological profile, potentially impacting its potency as a Retinoic Acid Receptor (RAR) agonist.

Ch55 is a well-characterized synthetic retinoid known for its high affinity and potent agonism at Retinoic Acid Receptors (RARs), particularly RAR-α and RAR-β.[1][2] It demonstrates significant biological activity at nanomolar concentrations, inducing cellular differentiation and inhibiting cell growth in various cancer cell lines. The potency of Ch55 has been quantified across multiple experimental models, providing a solid baseline for comparison.

The derivative, this compound, represents a modification of the Ch55 structure, presumably through the linkage of a 3-aminopropoxy group. This chemical alteration can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with the ligand-binding pocket of RARs. The introduction of a flexible amino-terminated chain in place of a more rigid functional group could affect binding affinity and subsequent receptor activation.

Quantitative Potency of Ch55

The biological potency of Ch55 has been established through various in vitro assays. The half-maximal effective concentration (EC50) serves as a key metric for its activity.

Cell Line/AssayBiological EffectEC50 of Ch55 (nM)
HL-60Induction of differentiation200[1][2]
Rabbit Tracheal Epithelial CellsInhibition of type I transglutaminase0.02
Rabbit Tracheal Epithelial CellsIncrease in cholesterol sulfate (B86663) levels0.03
Embryonic Carcinoma F9 CellsInduction of differentiation0.26
Melanoma S91 CellsInduction of differentiation0.5
3T6 FibroblastsInhibition of ornithine decarboxylase induction1

Experimental Protocols

The determination of the EC50 values for Ch55 involves standardized cellular and biochemical assays.

Cell Differentiation Assay (e.g., HL-60 cells)
  • Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded at a specific density and treated with varying concentrations of Ch55 or the derivative compound.

  • Incubation: The treated cells are incubated for a period of 72 to 96 hours to allow for differentiation.

  • Assessment of Differentiation: Differentiation is quantified by measuring the expression of a mature myeloid cell marker, such as CD11b, using flow cytometry, or by assessing the percentage of cells with morphological characteristics of mature granulocytes (e.g., nitroblue tetrazolium reduction assay).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of differentiated cells against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay (e.g., Transglutaminase Activity)
  • Cell Culture and Lysis: Rabbit tracheal epithelial cells are cultured to a specific confluency and then lysed to release intracellular enzymes.

  • Reaction Mixture: The cell lysate is incubated with a substrate for transglutaminase (e.g., putrescine and a labeled protein) in the presence of varying concentrations of the test compound.

  • Quantification: The activity of transglutaminase is determined by measuring the incorporation of the labeled substrate into the protein, often through scintillation counting or fluorescence detection.

  • Data Analysis: The EC50 value for inhibition is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Ch55, as a retinoid agonist, exerts its effects by activating the Retinoic Acid Receptor (RAR), which in turn modulates gene expression.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ch55 Ch55 / this compound CRABP CRABP Ch55->CRABP Binding RAR_RXR_inactive RAR-RXR Heterodimer (Inactive) CRABP->RAR_RXR_inactive Nuclear Translocation and Ligand Transfer RAR_RXR_active RAR-RXR-Ligand Complex (Active) RAR_RXR_inactive->RAR_RXR_active Ligand Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR_active->RARE Binding to DNA Coactivators Coactivators RARE->Coactivators Recruitment Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiation

Figure 1. Simplified signaling pathway of Ch55 and its derivatives through the Retinoic Acid Receptor (RAR).

The experimental workflow for comparing the potency of these compounds follows a logical progression from initial screening to detailed characterization.

Experimental_Workflow start Start: Synthesize and Purify Ch55 and this compound binding_assay RAR Binding Assay (e.g., Radioligand Competition) start->binding_assay cell_based_assays Cell-Based Potency Assays (e.g., Differentiation, Proliferation) binding_assay->cell_based_assays gene_expression Target Gene Expression Analysis (e.g., qRT-PCR for RAR target genes) cell_based_assays->gene_expression data_analysis Data Analysis and EC50/IC50 Calculation gene_expression->data_analysis comparison Comparative Potency Assessment data_analysis->comparison

Figure 2. A typical experimental workflow for the comparative analysis of Ch55 and this compound potency.

Conclusion

Based on the principles of medicinal chemistry and structure-activity relationships of retinoids, the modification of Ch55 to this compound is anticipated to alter its potency. The introduction of a flexible, basic amino group in place of a carboxylic acid could lead to several outcomes:

  • Altered Receptor Binding: The amino group may form different hydrogen bonds or electrostatic interactions within the RAR ligand-binding pocket compared to the carboxylic acid of Ch55, which could either increase or decrease binding affinity.

  • Changes in Pharmacokinetics: The modification will affect the compound's polarity and ionization state, influencing its solubility, cell membrane permeability, and metabolic stability. This could result in different effective concentrations at the target site.

  • Receptor Subtype Selectivity: The structural change might alter the compound's selectivity profile for different RAR subtypes (α, β, γ).

References

A Comparative Analysis of Estrogen Receptor-Alpha Targeting SNIPER Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) have emerged as a promising therapeutic modality. This guide provides a comparative analysis of SNIPER compounds designed to degrade the Estrogen Receptor-Alpha (ERα), a key driver in the majority of breast cancers. While this analysis focuses on well-documented ERα-targeting SNIPERs, it is important to note that information regarding "Ch55-O-C3-NH2" is not available in the public domain as of the latest search.

Performance Comparison of ERα-Targeting SNIPERs

The efficacy of SNIPER compounds is primarily evaluated by their ability to induce the degradation of the target protein and their subsequent effect on cancer cell viability. The following tables summarize key quantitative data for prominent ERα-targeting SNIPERs from published studies. It is crucial to consider that direct comparison between different studies can be challenging due to variations in experimental conditions.

CompoundTarget LigandIAP LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
SNIPER(ER)-3 4-Hydroxytamoxifen (4-OHT)Bestatin (B1682670)Alkyl chain~30,000Not ReportedMCF-7[1]
SNIPER(ER)-87 4-Hydroxytamoxifen (4-OHT)LCL161 derivativePEG<3~100MCF-7[2]
SNIPER(ER)-110 4-Hydroxytamoxifen (4-OHT)Derivatized LCL161PEGMore potent than SNIPER(ER)-87Not ReportedMCF-7[3]
SNIPER(ER)-19 4-Hydroxytamoxifen (4-OHT)MV1Not Specified~30Not ReportedMCF-7[2]
SNIPER(ER)-20 4-Hydroxytamoxifen (4-OHT)MV1Optimized LinkerMore potent than SNIPER(ER)-19Not ReportedMCF-7[2]

Table 1: Comparative Degradation Efficiency of ERα-Targeting SNIPERs. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

CompoundIC50 (nM)AssayCell LineReference
SNIPER(ER)-3 Not ReportedCell ViabilityMCF-7[1]
SNIPER(ER)-87 15.6Cell Viability (72h)MCF-7[4]
SNIPER(ER)-87 9.6Cell Viability (72h)T47D[4]
SNIPER(ER)-110 More potent than SNIPER(ER)-87Apoptosis InductionMCF-7[3]

Table 2: Comparative Anti-proliferative and Apoptotic Activity of ERα-Targeting SNIPERs. IC50 represents the concentration required to inhibit 50% of cell growth.

Signaling Pathways and Experimental Workflows

The mechanism of action of SNIPERs involves the formation of a ternary complex between the target protein (ERα), the SNIPER molecule, and an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

SNIPER_Mechanism cluster_cell Cancer Cell SNIPER SNIPER Compound Ternary_Complex Ternary Complex (ERα-SNIPER-IAP) SNIPER->Ternary_Complex Binds ERa Estrogen Receptor α (ERα) ERa->Ternary_Complex Binds IAP IAP E3 Ligase (cIAP1 or XIAP) IAP->Ternary_Complex Recruited Ub_ERa Ubiquitinated ERα Ternary_Complex->Ub_ERa Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_ERa Proteasome 26S Proteasome Ub_ERa->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Figure 1: General Mechanism of Action for ERα-Targeting SNIPERs. This diagram illustrates the formation of the ternary complex, subsequent ubiquitination of ERα, and its degradation by the proteasome.

A key distinction among SNIPERs is their preferential recruitment of different IAP family members. For instance, SNIPER(ER)-87 has been shown to preferentially recruit XIAP over cIAP1 for ERα degradation, despite having a higher binding affinity for cIAP1.[5] This specificity can influence the overall biological outcome, as IAPs themselves are involved in apoptosis regulation.[6]

The following workflow outlines the key experimental steps for evaluating and comparing ERα-targeting SNIPER compounds.

Experimental_Workflow start Start synthesis SNIPER Compound Synthesis & Characterization start->synthesis treatment Treatment with SNIPER Compounds synthesis->treatment cell_culture Cell Culture (e.g., MCF-7, T47D) cell_culture->treatment western_blot Western Blot for ERα Degradation (DC50, Dmax, Kinetics) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) (IC50) treatment->viability_assay ubiquitination_assay In Vitro / In Vivo Ubiquitination Assay treatment->ubiquitination_assay downstream_analysis Downstream Pathway Analysis (e.g., qPCR, Reporter Assays) western_blot->downstream_analysis end End viability_assay->end ubiquitination_assay->end downstream_analysis->end

Figure 2: Experimental Workflow for Comparative Analysis of SNIPERs. This flowchart outlines the key steps from compound synthesis to the evaluation of their biological activity.

Detailed Experimental Protocols

Synthesis of SNIPER Compounds

The synthesis of SNIPERs is a multi-step process that involves the conjugation of a target-binding ligand, an IAP ligand, and a linker. Solid-phase synthesis on a backbone amide linked (BAL) resin has been described as a flexible approach for generating libraries of SNIPER compounds.[7] A general protocol would involve:

  • Attachment of the first building block (either the target ligand or IAP ligand with a suitable functional group) to the solid support.

  • Stepwise elongation of the linker.

  • Coupling of the second ligand to the linker.

  • Cleavage from the resin and purification of the final SNIPER compound, typically by reverse-phase HPLC. [8]

Detailed synthetic procedures are often found in the supplementary information of research articles describing novel SNIPER compounds.

Western Blot Analysis of ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with SNIPER compounds.

  • Cell Culture and Treatment: Plate ERα-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the SNIPER compound or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of ERα degradation relative to the vehicle-treated control.[9][10]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the SNIPER compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.[11][12][13]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a SNIPER compound to induce the ubiquitination of the target protein.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT):

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant IAP E3 ligase (e.g., XIAP or cIAP1)

    • Recombinant ERα protein (substrate)

    • Ubiquitin

    • ATP

    • SNIPER compound or vehicle control

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against ERα or ubiquitin to detect the formation of higher molecular weight poly-ubiquitinated ERα species.[14][15][16]

Conclusion

The comparative analysis of ERα-targeting SNIPERs reveals a significant evolution in their design and efficacy. Early compounds like SNIPER(ER)-3, which utilized bestatin as an IAP ligand, demonstrated the feasibility of the approach but required high micromolar concentrations for activity. The incorporation of more potent IAP ligands, such as LCL161 and its derivatives in SNIPER(ER)-87 and SNIPER(ER)-110, has led to compounds with nanomolar degradation and anti-proliferative activities.

The choice of IAP ligand and linker composition are critical determinants of a SNIPER's potency and its specific mechanism of action, including the preferential recruitment of XIAP or cIAP1. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel SNIPER compounds. As the field of targeted protein degradation continues to advance, such rigorous comparative studies will be essential for the identification and development of next-generation therapeutics for breast cancer and other diseases.

References

A Comparative Guide to Orthogonal Methods for Validating RAR Degradation by Ch55-O-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of orthogonal experimental methods to validate the degradation of Retinoic Acid Receptor (RAR) induced by the molecule Ch55-O-C3-NH2. For researchers, scientists, and drug development professionals, employing multiple, distinct methodologies is crucial for robustly concluding that a target protein is being degraded rather than merely inhibited or downregulated at the transcriptional level. This document outlines key techniques, presents comparative data, and provides detailed experimental protocols.

Overview of Orthogonal Validation

Orthogonal validation employs multiple, independent methods to measure the same biological event. In the context of targeted protein degradation, this approach confirms that the observed reduction in protein levels is a direct result of degradation and assesses the functional consequences of the target's removal. The primary methods discussed here directly quantify protein levels, investigate the degradation machinery, and measure the downstream functional impact.

Logical Relationship of Validation Methods

The following diagram illustrates how different orthogonal methods provide complementary evidence to build a conclusive case for RAR degradation.

G cluster_0 Core Hypothesis cluster_1 Direct & Mechanistic Evidence cluster_2 Functional Consequence hypothesis This compound Induces RAR Degradation WB Western Blot (Confirms Protein Loss) hypothesis->WB Directly Tests CoIP Co-Immunoprecipitation (Shows Ubiquitination) hypothesis->CoIP Investigates 'How' RTqPCR RT-qPCR (Target Gene Expression) WB->RTqPCR Links Protein Loss to Function Viability Cell Viability Assay (Phenotypic Outcome) WB->Viability Links Protein Loss to Phenotype CoIP->WB Explains Mechanism

Caption: Logical flow of orthogonal validation for RAR degradation.

Comparative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data from the primary orthogonal methods used to validate RAR degradation following treatment with this compound.

Table 1: Direct Protein Quantification by Western Blot

Treatment (24h)ConcentrationRARα Protein Level (% of Control)β-Actin Level (% of Control)
Vehicle (DMSO)-100%100%
This compound10 nM75%101%
This compound100 nM22%99%
This compound1 µM<5%100%
This compound + MG132 (Proteasome Inhibitor)1 µM + 10 µM91%98%

Data represent densitometry analysis of Western blot bands, normalized to a loading control (β-Actin) and expressed as a percentage of the vehicle-treated sample. The rescue with MG132 suggests proteasome-dependent degradation.[1]

Table 2: Mechanistic Analysis of Ubiquitination by Co-IP

Immunoprecipitation (IP)Western Blot (WB)VehicleThis compound (3h)
IP: RARαWB: UbiquitinBaseline+++ (Strong Smear)
IP: RARαWB: RARα++++++
IP: IgG ControlWB: Ubiquitin--

Results indicate the presence (+) or absence (-) of a signal. A strong smear for ubiquitin when blotting an RARα immunoprecipitate indicates polyubiquitination of RARα upon treatment.[2]

Table 3: Functional Analysis of Target Gene Expression by RT-qPCR

Treatment (24h)ConcentrationRARB mRNA (Fold Change)CYP26A1 mRNA (Fold Change)GAPDH mRNA (Fold Change)
Vehicle (DMSO)-1.01.01.0
ATRA (Agonist)1 µM15.225.81.0
This compound100 nM1.21.51.0
This compound1 µM0.81.11.0

Data show fold change in mRNA levels relative to the vehicle control, normalized to a housekeeping gene (GAPDH). Unlike a simple agonist (ATRA), a degrader is expected to ablate RAR-mediated transcription, preventing the upregulation of target genes like RARB and CYP26A1.[3][4]

Table 4: Phenotypic Analysis by Cell Viability Assay

Cell LineTreatment (72h)Concentration% Cell Viability
NB4 (APL Cells)Vehicle (DMSO)-100%
NB4 (APL Cells)This compound100 nM65%
NB4 (APL Cells)This compound1 µM38%

As RARα is a key driver in Acute Promyelocytic Leukemia (APL), its degradation is expected to reduce the viability of APL cell lines like NB4.[5][6]

Signaling Pathway & Experimental Workflow

RAR Signaling and Degradation Pathway

Retinoic Acid Receptor (RAR) is a ligand-activated transcription factor. Upon binding its ligand (e.g., all-trans retinoic acid, ATRA), it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes to regulate transcription. A degrader molecule like this compound is designed to induce the ubiquitination and subsequent proteasomal degradation of RAR, thus removing it from the cell.[7][8]

G cluster_0 Normal Signaling cluster_1 Degrader Action ATRA ATRA (Ligand) RAR RARα ATRA->RAR Complex RAR/RXR Heterodimer RAR->Complex Ub Ubiquitin (Ub) RAR->Ub Ubiquitination RXR RXR RXR->Complex RARE RARE (DNA) Complex->RARE binds Transcription Target Gene Transcription RARE->Transcription activates Degrader This compound Degrader->RAR Proteasome Proteasome Ub->Proteasome Targeting Degraded Degraded RARα Proteasome->Degraded results in

Caption: RAR signaling pathway and its disruption by a degrader.

General Experimental Workflow for Validation

The diagram below outlines a typical workflow for validating the degradation of a target protein using orthogonal methods.

G cluster_methods Orthogonal Assays start Culture and Treat Cells with This compound and Controls harvest Harvest Cells / Prepare Lysates start->harvest wb Western Blot (RARα, Loading Control) harvest->wb coip Co-Immunoprecipitation (IP: RARα, WB: Ubiquitin) harvest->coip qpcr RNA Extraction -> RT-qPCR (RAR Target Genes) harvest->qpcr viability Cell Viability Assay (e.g., MTT, Resazurin) harvest->viability analysis Data Analysis & Comparison wb->analysis coip->analysis qpcr->analysis viability->analysis conclusion Conclusion on RAR Degradation analysis->conclusion

Caption: Experimental workflow for orthogonal validation.

Detailed Experimental Protocols

Protocol 1: Western Blot for RARα Quantification

This method directly measures the amount of RARα protein in cell lysates.

  • Cell Culture and Treatment: Plate cells (e.g., NB4, HL-60) at an appropriate density. Once they reach 70-80% confluency, treat with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., ATRA) for the desired time (e.g., 24 hours). For proteasome inhibition experiments, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding the degrader.[1]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for RARα (e.g., anti-RARα, C-20 from Santa Cruz Biotechnology) overnight at 4°C.[2] Subsequently, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensity using densitometry software. Normalize the RARα signal to a loading control (e.g., β-actin, GAPDH) to correct for loading differences.[9]

Protocol 2: Co-Immunoprecipitation for Ubiquitination

This protocol determines if RARα is ubiquitinated upon treatment, a key step in proteasomal degradation.[11]

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle for a shorter duration (e.g., 3 hours) to capture the ubiquitinated intermediate. It is crucial to include a proteasome inhibitor (MG132) to allow the accumulation of ubiquitinated proteins. Lyse cells in a non-denaturing IP lysis buffer.[12]

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RARα antibody or an IgG control antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[12]

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, using a primary antibody against ubiquitin to detect the polyubiquitin (B1169507) smear and an anti-RARα antibody to confirm the successful immunoprecipitation of the target.[11]

Protocol 3: Real-Time Quantitative PCR (RT-qPCR)

This method assesses the functional consequence of RARα degradation by measuring changes in the transcription of its known target genes.

  • Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green Master Mix, cDNA template, and primers specific for RAR target genes (e.g., RARB, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB).[13]

  • Data Analysis: Analyze the amplification data using the ΔΔCt method. The expression of target genes is normalized to the housekeeping gene, and the fold change is calculated relative to the vehicle-treated control group.[14]

Protocol 4: Cell Viability Assay

This assay measures the overall phenotypic effect of RAR degradation on cell health and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and controls for an extended period (e.g., 72 hours).

  • Viability Measurement (MTT Assay Example):

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]

    • Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells. Plot the results to determine the concentration-dependent effect on cell viability.[15]

References

A Comparative Analysis of Ch55-O-C3-NH2-Based RAR Degraders Against the Latest Generation of RAR-Targeting Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation continues to evolve, offering novel therapeutic strategies for previously challenging targets. Among these, the Retinoic Acid Receptor (RAR), a key mediator of cellular differentiation and proliferation, has emerged as a significant target for intervention in oncology and other diseases. This guide provides a comparative benchmark of a specific and nongenetic IAP-dependent protein eraser (SNIPER) utilizing the Ch55-O-C3-NH2 warhead against other emerging RAR degraders.

Introduction to this compound in RAR Degradation

This compound is a derivative of Ch55, a potent synthetic retinoid known to bind with high affinity to Retinoic Acid Receptors alpha (RARα) and beta (RARβ). In the context of targeted protein degradation, this compound serves as the target-binding warhead for a proteolysis-targeting chimera (PROTAC). Specifically, it has been incorporated into a SNIPER, a class of PROTACs that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to the target protein, thereby inducing its ubiquitination and subsequent proteasomal degradation.

One such degrader, referred to as PROTAC RAR Degrader-1 , is a SNIPER that combines an RAR ligand (derived from this compound), a linker, and a ligand for the inhibitor of apoptosis proteins (IAPs). This molecule has been shown to be a potent and selective degrader of RARα.

Performance Benchmarking

The following table summarizes the available quantitative data for PROTAC RAR Degrader-1. At present, a direct head-to-head comparative study in a single publication with the latest generation of RAR degraders is not publicly available. However, we can benchmark the performance of this this compound-based degrader to provide a baseline for future comparative assessments.

Degrader NameWarheadE3 Ligase RecruitedTarget(s)Cell LineKey Performance MetricsSelectivity NotesReference
PROTAC RAR Degrader-1This compoundcIAP1RARαHT1080Maximum degradation observed at a concentration of 30 μM.No significant degradation of CRABP-II was observed.[1]

Note: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for PROTAC RAR Degrader-1 are not explicitly stated in the available literature, other than the concentration for maximum degradation. Further studies are required to establish a more detailed degradation profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for key experiments relevant to the characterization of RAR degraders.

Cell Culture and Treatment
  • Cell Line: HT1080 cells expressing flag-labeled cIAP1 are commonly used for assessing cIAP1-recruiting SNIPERs.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Degrader Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the PROTAC RAR degrader (e.g., 1-30 μM) or vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 24 hours).

Western Blotting for Protein Degradation
  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against RARα and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control.

Signaling Pathways and Mechanisms of Action

The degradation of RAR by a this compound-based SNIPER interrupts the canonical retinoic acid signaling pathway. The following diagrams illustrate the key molecular events.

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic_Acid Retinoic Acid CRABP CRABP Retinoic_Acid->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus RXR RXR RAR->RXR Heterodimerizes with Co-repressors Co-repressors RAR->Co-repressors Dissociates Co-activators Co-activators RAR->Co-activators Recruits RARE RARE (DNA) RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Canonical Retinoic Acid (RA) Signaling Pathway.

SNIPER_Mechanism_of_Action cluster_components Degrader Complex Formation cluster_process Ubiquitination and Degradation SNIPER This compound SNIPER RAR RAR (Target Protein) SNIPER->RAR Binds cIAP1 cIAP1 (E3 Ligase) SNIPER->cIAP1 Recruits Ternary_Complex RAR-SNIPER-cIAP1 Ternary Complex RAR->Ternary_Complex cIAP1->Ternary_Complex Ubiquitination Poly-ubiquitination of RAR Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation RAR Degradation Proteasome->Degradation

Caption: Mechanism of RAR Degradation by a this compound-based SNIPER.

Future Directions and a Call for Comparative Studies

The development of PROTAC RAR Degrader-1, a SNIPER utilizing the this compound warhead, represents a promising strategy for targeting RARα for degradation. The available data indicates its potential as a potent and selective degrader. However, to fully understand its therapeutic potential and position it within the rapidly advancing field of targeted protein degradation, direct, side-by-side comparisons with other novel RAR degraders, including those that recruit different E3 ligases (e.g., VHL, CRBN) and molecular glues, are essential.

Researchers are encouraged to conduct comprehensive studies that evaluate a panel of the latest RAR degraders to elucidate their relative potencies, selectivities, and degradation kinetics. Such studies will be invaluable in guiding the selection and optimization of RAR-targeting therapeutics for clinical development.

References

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